molecular formula C44H68O19 B12376134 2'-epi-2'-O-acetylthevetin B

2'-epi-2'-O-acetylthevetin B

Número de catálogo: B12376134
Peso molecular: 901.0 g/mol
Clave InChI: ILSCMGXPNCDKNU-NLGBLHKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-epi-2'-O-acetylthevetin B (also referred to as GHSC-74) is a cardiac glycoside isolated from the seeds of Cerbera manghas L. . This compound belongs to a class of natural products traditionally used in cardiology but now recognized for their potent and selective anticancer effects . Its primary research value lies in its ability to induce apoptosis and cell cycle arrest in various human cancer cell lines. Studies have demonstrated that this compound exerts a time- and dose-dependent cytotoxic effect on human hepatocellular carcinoma HepG2 cells, with an IC50 of approximately 0.66 µM after 48 hours of treatment . The compound inhibits cell proliferation by inducing cell cycle arrest at the S and G2/M phases, which is associated with the downregulation of key cell cycle regulators like cyclin B1 . The mechanism of apoptosis involves a Ca2+-mediated mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) . This compound can trigger both caspase-dependent and caspase-independent apoptotic pathways, highlighting a multifaceted mechanism of action . Furthermore, related cardiac glycosides, such as acetylthevetin B from the same botanical family, have shown promising antitumor activity against human lung cancer A549 cells, supporting the interest in this class of compounds for oncology research . This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care and in accordance with their institution's safety procedures.

Propiedades

Fórmula molecular

C44H68O19

Peso molecular

901.0 g/mol

Nombre IUPAC

[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1

Clave InChI

ILSCMGXPNCDKNU-NLGBLHKOSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

Unveiling 2'-epi-2'-O-acetylthevetin B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation protocols for 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with significant biological activity. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a potent cardenolide glycoside that has been successfully isolated from the seeds of the Cerbera manghas L. tree, a plant belonging to the Apocynaceae family. This family is well-known for being a rich source of biologically active cardiac glycosides. The isolation and purification of this compound involve a multi-step process combining solvent extraction with various chromatographic techniques. This guide details the necessary procedures, providing a reproducible framework for obtaining this valuable natural product for further research and development.

Natural Source: Cerbera manghas L.

The primary natural reservoir of this compound is the seeds of Cerbera manghas L., commonly known as the sea mango. This plant is prevalent in coastal regions of the Indo-Pacific. All parts of the Cerbera manghas plant are known to contain a complex mixture of cardiac glycosides, with the seeds being a particularly concentrated source. It is imperative to note that Cerbera manghas is highly toxic, and handling of any part of the plant should be conducted with extreme caution and appropriate safety measures.

Isolation and Purification: A Detailed Experimental Protocol

The isolation of this compound from Cerbera manghas seeds is a meticulous process that requires a combination of extraction and chromatographic separations. The following protocol is based on established methodologies for the isolation of cardenolide glycosides from this source.

I. Plant Material Collection and Preparation
  • Collection: Mature fruits of Cerbera manghas are collected.

  • Seed Extraction: The fruits are opened to carefully extract the seeds.

  • Drying and Pulverization: The seeds are air-dried in a well-ventilated area until a constant weight is achieved. The dried seeds are then ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction of Crude Cardiac Glycosides
  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

III. Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of compounds present in the crude extract.

  • Initial Fractionation (Column Chromatography):

    • The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired cardiac glycosides.

  • Further Purification (Sephadex LH-20 Chromatography):

    • Fractions enriched with the target compound are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

IV. Structure Elucidation

The identity and purity of the isolated compound are confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Quantitative Data

The yield of this compound from Cerbera manghas seeds can vary depending on the geographical origin of the plant material, the time of harvest, and the efficiency of the extraction and purification process. While specific yield percentages are not always reported, the following table summarizes the key quantitative aspects of the isolation process.

ParameterDescription
Starting Material Dried and powdered seeds of Cerbera manghas L.
Extraction Solvent Methanol or Ethanol
Primary Chromatography Silica Gel Column Chromatography
Secondary Chromatography Sephadex LH-20 Chromatography
Final Purification Reverse-Phase HPLC (C18 column)
Purity (Post-HPLC) >95% (as determined by analytical HPLC and NMR)

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the isolation and analysis of this compound.

Isolation_Workflow A Cerbera manghas Fruits B Seed Extraction A->B C Drying & Pulverization B->C D Powdered Seeds C->D E Solvent Extraction (Methanol/Ethanol) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Enriched Fractions G->H I Sephadex LH-20 Chromatography H->I J Purified Fractions I->J K Reverse-Phase HPLC J->K L Isolated this compound K->L

Caption: Isolation workflow for this compound.

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis NMR NMR (1D & 2D) Structure_Purity Structure & Purity Confirmation NMR->Structure_Purity MS Mass Spectrometry (High Resolution) MS->Structure_Purity IR_UV IR & UV Spectroscopy IR_UV->Structure_Purity Isolated_Compound Isolated Compound Isolated_Compound->NMR Isolated_Compound->MS Isolated_Compound->IR_UV

Caption: Structural elucidation of the isolated compound.

An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L. and Thevetia peruviana (yellow oleander). This potent natural product has garnered significant interest for its cytotoxic and pro-apoptotic activities against various cancer cell lines, particularly human hepatocellular carcinoma (HepG2). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for the isolation and analysis of related cardiac glycosides are also presented, along with quantitative data where available.

Chemical Structure and Stereochemistry

This compound is a complex cardiac glycoside with the molecular formula C₄₄H₆₈O₁₉ and a molecular weight of 901.00 g/mol . Its chemical structure consists of a steroid aglycone, digitoxigenin (B1670572), attached to a trisaccharide chain. The defining features of this molecule are the acetylation at the 2'-hydroxyl group of the first sugar moiety and the epimerization at the 2' position, distinguishing it from its parent compound, thevetin (B85951) B.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₄H₆₈O₁₉
Molecular Weight 901.00 g/mol
CAS Number 82145-55-9
Synonyms GHSC-74

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against cancer cells, with a primary mechanism of action being the induction of apoptosis.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have elucidated the key signaling pathways involved.

Induction of Apoptosis via the Intrinsic Pathway

The pro-apoptotic effects of this compound are primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is characterized by the following key events:

  • Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS, which acts as a critical upstream signaling molecule in the apoptotic cascade.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential, a key event in the initiation of apoptosis.

  • Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.

  • Caspase-Independent Apoptosis: In addition to the caspase-dependent pathway, this compound also induces apoptosis through a caspase-independent mechanism involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes chromatin condensation and DNA fragmentation.[1]

Importantly, the extrinsic (death receptor-mediated) pathway, involving Fas and FasL, does not appear to be significantly involved in the apoptotic mechanism of this compound.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the S and G2/M phases in HepG2 cells, further contributing to its anti-proliferative effects.[1]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by this compound.

apoptosis_pathway 2_epi_2_O_acetylthevetin_B This compound ROS ↑ Reactive Oxygen Species (ROS) 2_epi_2_O_acetylthevetin_B->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 AIF AIF Translocation to Nucleus MMP->AIF Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AIF->Apoptosis

Apoptosis signaling pathway of this compound.

Experimental Protocols

General Isolation and Purification of Cardiac Glycosides from Cerbera manghas Seeds

This protocol outlines a general workflow for the extraction and purification of cardiac glycosides.

isolation_workflow start Dried & Powdered Cerbera manghas Seeds extraction Solvent Extraction (e.g., Methanol (B129727)/Water) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) crude_extract->spe purified_extract Purified Cardiac Glycoside Fraction spe->purified_extract hplc Preparative HPLC purified_extract->hplc isolated_compound Isolated 2'-epi-2'-O- acetylthevetin B hplc->isolated_compound

General workflow for cardiac glycoside isolation.

Methodology:

  • Sample Preparation: Dried seeds of Cerbera manghas are ground into a fine powder.

  • Extraction: The powdered seeds are extracted with a suitable solvent system, such as a mixture of methanol and water, often with the aid of sonication or maceration to enhance extraction efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to further purification steps. A common technique is solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities. Further purification to isolate the target compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The "2'-epi" and "2'-O-acetyl" functionalities would be confirmed by detailed analysis of the chemical shifts and coupling constants in the sugar region of the NMR spectra.

Quantitative Data

As of the date of this guide, specific quantitative data such as detailed NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns for this compound are not available in publicly accessible literature. Researchers interested in this compound would need to perform de novo structural elucidation upon its isolation.

Conclusion

This compound is a promising natural product with potent anti-cancer properties. Its ability to induce apoptosis through multiple pathways in cancer cells makes it a valuable lead compound for further investigation in drug development. This guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully characterize its structure, stereochemistry, and to explore its therapeutic potential in greater detail. The elucidation of its complete biosynthetic pathway could also open avenues for its biotechnological production.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally derived compounds known for their potent effects on heart muscle. It is a stereoisomer of acetylthevetin B, a compound isolated from the yellow oleander (Thevetia peruviana). Cardiac glycosides are characterized by a steroid nucleus and a sugar moiety. The biological activity of these compounds is highly dependent on their three-dimensional structure, and subtle changes in stereochemistry can lead to significant differences in their pharmacological profiles. This document provides a comprehensive overview of the inferred physical and chemical properties of this compound, alongside experimental protocols for its potential isolation and characterization, and a discussion of its likely mechanism of action.

Molecular Structure

The structure of this compound is inferred from that of acetylthevetin B. The "2'-epi" designation indicates that the stereochemistry at the 2' position of the L-thevetose sugar moiety is inverted compared to acetylthevetin B.

Inferred Structure of this compound:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of acetylthevetin B. The corresponding properties for its 2'-epimer are expected to be similar but may show slight variations, particularly in optical rotation and chromatographic behavior.

PropertyAcetylthevetin B (Known)This compound (Inferred)
Molecular Formula C₄₂H₆₄O₁₄C₄₂H₆₄O₁₄
Molecular Weight 792.95 g/mol 792.95 g/mol
Appearance White crystalline solidLikely a white solid
Melting Point Data not readily availableExpected to be similar to acetylthevetin B, but potentially different
Boiling Point Decomposes before boilingDecomposes before boiling
Solubility Soluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in waterExpected to have similar solubility profile
Optical Rotation Data not readily availableExpected to have a different specific rotation value from acetylthevetin B

Spectroscopic Data (Based on Acetylthevetin B)

Detailed spectroscopic analysis is crucial for the definitive identification of this compound. The data for acetylthevetin B provides a reference for what to expect, with predictable shifts for the protons and carbons near the epimeric center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are expected to be very similar to those of acetylthevetin B, with the most significant differences occurring in the chemical shifts and coupling constants of the protons and carbons in the L-thevetose sugar moiety, particularly around the C-2' position.

Expected 1H NMR Spectral Features:

  • Aglycone Protons: Signals corresponding to the steroid nucleus.

  • Sugar Protons: A distinct set of signals for the L-thevetose and glucose moieties. The H-2' proton signal is expected to show a different chemical shift and coupling pattern compared to acetylthevetin B due to the change in its spatial orientation.

  • Acetyl Group Protons: A singlet around δ 2.0 ppm.

Expected 13C NMR Spectral Features:

  • Aglycone Carbons: Resonances characteristic of the cardenolide steroid core.

  • Sugar Carbons: Signals for the sugar units. The C-1', C-2', and C-3' carbons of the L-thevetose unit are likely to exhibit noticeable chemical shift differences compared to acetylthevetin B.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. The fragmentation pattern in MS/MS experiments is expected to be very similar to that of acetylthevetin B, showing characteristic losses of the sugar moieties and water from the steroid core.

Ionization ModeExpected m/z
ESI-MS ([M+H]⁺)~793.4345
ESI-MS ([M+Na]⁺)~815.4164

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and characterization of cardiac glycosides from Thevetia peruviana, which can be adapted for the specific targeting of this compound.

Isolation and Purification

G A Dried and powdered seeds of Thevetia peruviana B Defatting with petroleum ether A->B C Extraction with methanol or ethanol B->C D Concentration of the extract under reduced pressure C->D E Partitioning between water and chloroform D->E F Chromatography of the chloroform extract on silica (B1680970) gel column E->F G Elution with a gradient of chloroform and methanol F->G H Fraction collection and monitoring by TLC G->H I Further purification of fractions by preparative HPLC H->I J Isolation of pure this compound I->J

Methodology:

  • Plant Material: Dried and powdered seeds of Thevetia peruviana are used as the starting material.

  • Defatting: The powdered seeds are first defatted with petroleum ether to remove lipids.

  • Extraction: The defatted material is then extracted with methanol or ethanol at room temperature for an extended period.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform to separate compounds based on polarity. The cardiac glycosides typically concentrate in the chloroform fraction.

  • Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing compounds with similar TLC profiles to known cardiac glycosides are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate the pure compound.

Structural Elucidation

G A Isolated Compound B High-Resolution Mass Spectrometry (HRMS) A->B C 1D NMR (1H, 13C) A->C D 2D NMR (COSY, HSQC, HMBC) A->D F Structure Confirmation B->F E Comparison with data of known cardiac glycosides C->E D->E E->F

Methodology:

  • Mass Spectrometry: The molecular formula is determined using HRMS.

  • 1D NMR: 1H and 13C NMR spectra are recorded to identify the types of protons and carbons present.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the steroid and sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting the aglycone to the sugar and the sugar units to each other.

  • Stereochemistry: The relative stereochemistry is determined by analyzing coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The absolute stereochemistry is often inferred by comparison to known compounds isolated from the same source.

Mechanism of Action and Signaling Pathway

Cardiac glycosides exert their effects by inhibiting the Na+/K+-ATPase pump, an enzyme located in the cell membrane of heart muscle cells (myocytes).

G A This compound B Inhibition of Na+/K+-ATPase A->B C Increase in intracellular Na+ B->C D Reduced Ca2+ extrusion by Na+/Ca2+ exchanger C->D E Increase in intracellular Ca2+ D->E F Increased Ca2+ uptake into sarcoplasmic reticulum E->F G Increased Ca2+ release during action potential F->G H Increased force of myocardial contraction (Positive Inotropy) G->H

Detailed Mechanism:

  • Binding and Inhibition: this compound is expected to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's activity.

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of sodium ions inside the cell.

  • Effect on Sodium-Calcium Exchanger: The increased intracellular sodium concentration alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger to pump calcium out of the cell.

  • Increased Intracellular Calcium: This results in an increase in the intracellular calcium concentration.

  • Enhanced Contractility: The higher intracellular calcium levels lead to greater uptake of calcium into the sarcoplasmic reticulum. During each action potential, more calcium is released, leading to a stronger contraction of the heart muscle.

The stereochemistry of the sugar moiety can influence the binding affinity of the cardiac glycoside to the Na+/K+-ATPase, thereby affecting its potency. The change at the 2'-position in this compound could potentially alter its interaction with the receptor and, consequently, its biological activity compared to acetylthevetin B.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for its study based on the well-characterized isomer, acetylthevetin B. The inferred physical, chemical, and spectroscopic properties, along with the provided experimental protocols, offer a solid starting point for researchers and drug development professionals interested in this and other novel cardiac glycosides. Further research is essential to isolate or synthesize this epimer and validate its properties and pharmacological activity, which could reveal important structure-activity relationships within this class of compounds.

An In-depth Technical Guide to 2'-epi-2'-O-acetylthevetin B: Discovery, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardiac glycoside 2'-epi-2'-O-acetylthevetin B, a compound of interest for its potent cytotoxic and pro-apoptotic activities. This document details its discovery, history, and natural source, alongside its better-known isomer, acetylthevetin B. A thorough examination of its biological activity, including quantitative data on its effects on cancer cell lines, is presented. Detailed experimental protocols for the isolation and characterization of these related cardiac glycosides are provided to facilitate further research. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the signaling pathways involved in apoptosis, visualized through detailed diagrams. This document is intended to be a core resource for researchers in oncology, natural product chemistry, and drug development.

Introduction and Discovery

The study of cardiac glycosides has a long history in both traditional medicine and modern pharmacology. While historically recognized for their cardiotonic effects, recent research has highlighted their potential as potent anti-cancer agents. Within this class of compounds, this compound has emerged as a molecule of interest.

This compound is a cardiac glycoside that has been isolated from the seeds of Cerbera manghas L. (sea mango), a plant belonging to the Apocynaceae family. Its discovery is part of the broader scientific investigation into the rich phytochemical profile of Cerbera species, which are known to be a source of various bioactive cardenolides. Research has specifically identified this compound as a potent inducer of cell cycle arrest and apoptosis in human hepatocellular carcinoma cells.

Closely related to this compound is acetylthevetin B , an isomer isolated from the seeds of Thevetia peruviana (Pers.) K. Schum (yellow oleander), another member of the Apocynaceae family. Acetylthevetin B has been more extensively studied and is recognized for its antitumor properties against a range of cancer cell lines. Thevetin B is a primary cardiac glycoside found in Thevetia peruviana, and acetylthevetin B is its acetylated derivative.

This guide will focus on this compound, with comparative data and contextual information drawn from the research on acetylthevetin B to provide a more complete understanding of this subclass of cardiac glycosides.

Physicochemical Properties and Structure

The chemical formula for this compound is C₄₂H₆₄O₁₅. Its structure is characterized by a steroidal aglycone core linked to a sugar moiety. The "2'-epi" designation indicates a specific stereochemical configuration at the 2' position of the sugar component, distinguishing it from other isomers like acetylthevetin B. The "2'-O-acetyl" refers to the presence of an acetyl group at this position.

Biological Activity and Quantitative Data

Both this compound and acetylthevetin B exhibit significant cytotoxic activity against various cancer cell lines. The primary mechanism of this activity is the induction of apoptosis.

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of these compounds.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeMetricValueReference
HepG2Human Hepatocellular CarcinomaIC₅₀Not explicitly stated, but effective concentrations for apoptosis induction were in the micromolar range.

Table 2: Cytotoxicity of Acetylthevetin B

Cell LineCancer TypeMetricValue (μM)Reference
A549Human Lung CarcinomaIC₅₀2.94[1]
A549 (ATB-CP1 micelles)Human Lung CarcinomaIC₅₀0.76[1]
A549 (ATB-CP2 micelles)Human Lung CarcinomaIC₅₀1.44[1]

Mechanism of Action: Induction of Apoptosis

Research indicates that this compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

Key events in this signaling cascade include:

  • Generation of Reactive Oxygen Species (ROS): Treatment with the compound leads to a significant increase in intracellular ROS.

  • Disruption of Mitochondrial Membrane Potential: The increase in ROS contributes to the dissipation of the mitochondrial membrane potential.

  • Activation of Caspase-9: The disruption of the mitochondrial membrane leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

  • Translocation of Apoptosis-Inducing Factor (AIF): AIF is a pro-apoptotic factor that translocates from the mitochondria to the nucleus to mediate DNA fragmentation in a caspase-independent manner.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

apoptosis_pathway 2_epi_2_O_acetylthevetin_B This compound ROS_Generation Increased ROS Generation 2_epi_2_O_acetylthevetin_B->ROS_Generation Mitochondrial_Disruption Mitochondrial Membrane Potential Dissipation ROS_Generation->Mitochondrial_Disruption Caspase9_Activation Caspase-9 Activation Mitochondrial_Disruption->Caspase9_Activation AIF_Translocation AIF Translocation (Mitochondria to Nucleus) Mitochondrial_Disruption->AIF_Translocation Apoptosis Apoptosis Caspase9_Activation->Apoptosis AIF_Translocation->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound and related cardiac glycosides.

General Workflow for Isolation and Characterization

The diagram below outlines a typical workflow for the extraction, isolation, and identification of these compounds from their natural sources.

isolation_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Plant_Material Dried and Powdered Seeds (Cerbera manghas or Thevetia peruviana) Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Figure 2. General workflow for the isolation of cardiac glycosides.

Detailed Isolation Protocol for Cardiac Glycosides from Thevetia peruviana Seeds

This protocol is adapted from methodologies used for the isolation of cardiac glycosides, including acetylthevetin B, from Thevetia peruviana.

  • Plant Material Preparation: Air-dry the seeds of Thevetia peruviana and grind them into a fine powder.

  • Defatting: Extract the powdered seeds with petroleum ether to remove fatty oils.

  • Extraction: The defatted seed material is then extracted with ethanol (B145695) or methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The extraction is repeated multiple times to ensure maximum yield.

  • Concentration: The solvent from the combined extracts is evaporated under reduced pressure to obtain a concentrated crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol.

  • Further Purification: Fractions showing the presence of cardiac glycosides (as determined by thin-layer chromatography) are pooled and further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified compound can be crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.

Characterization Techniques

The structure of the isolated compounds is elucidated using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway makes it a valuable lead compound for the development of novel chemotherapeutic agents. The closely related acetylthevetin B also shows significant potential and has been the subject of drug delivery studies to enhance its efficacy and reduce toxicity.

Future research should focus on:

  • The total synthesis of this compound to provide a sustainable source for further studies and to allow for the generation of novel analogs.

  • In-depth investigation of its efficacy in a wider range of cancer cell lines and in in vivo animal models.

  • Elucidation of the precise molecular targets and further details of the signaling pathways it modulates.

  • Development of targeted drug delivery systems to improve its therapeutic index.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing cardiac glycoside.

References

"2'-epi-2'-O-acetylthevetin B" biosynthesis pathway in Thevetia peruviana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biosynthesis Pathway of 2'-epi-2'-O-acetylthevetin B in Thevetia peruviana

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of this compound in Thevetia peruviana has not been fully elucidated. This guide presents a hypothetical pathway based on the general biosynthesis of cardiac glycosides and recent transcriptomic data from T. peruviana. The existence and synthesis of the "2'-epi" isomer are speculative.

Introduction

Thevetia peruviana, commonly known as yellow oleander, is a plant belonging to the Apocynaceae family. It is a rich source of various secondary metabolites, including cardiac glycosides, which are known for their significant physiological effects. Among these are thevetin (B85951) A and thevetin B. Thevetin B is a trisaccharide derivative of the cardenolide digitoxigenin. This guide focuses on the hypothetical biosynthesis of a related compound, this compound, providing a detailed overview for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of cardiac glycosides is a complex process that begins with primary metabolites and involves a series of enzymatic modifications to produce the final complex structure. The proposed pathway for this compound can be divided into three main stages: aglycone biosynthesis, glycosylation, and subsequent modifications.

Aglycone (Digitoxigenin) Biosynthesis

The aglycone of thevetin B is digitoxigenin, a cardenolide steroid. Its biosynthesis is believed to start from cholesterol or phytosterols, proceeding through the intermediate pregnenolone.

  • Step 1: From Sterols to Pregnenolone: The initial steps involve the conversion of cholesterol or other plant sterols (e.g., β-sitosterol, campesterol) to pregnenolone. This is a critical step in steroid metabolism in plants.

  • Step 2: Conversion of Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone.

  • Step 3: Formation of the Cardenolide Ring: Progesterone undergoes a series of hydroxylation, reduction, and other modifications to form the characteristic cardenolide aglycone, digitoxigenin.

Recent transcriptomic analysis of T. peruviana has identified several candidate genes that may be involved in this pathway, including those encoding isopentenyl-diphosphate delta-isomerase (IPP2), squalene (B77637) synthase (SQS1), and various cytochrome P450s (e.g., CYP710A3)[1][2][3].

Aglycone_Biosynthesis Cholesterol Cholesterol / Phytosterols Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A family (?) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Series of enzymatic steps (Hydroxylases, Reductases, etc.)

Caption: Hypothetical biosynthesis pathway of the aglycone digitoxigenin.

Biosynthesis of the Sugar Moiety (L-Thevetose)

Thevetin B contains a unique deoxy sugar, L-thevetose. The biosynthesis of such rare sugars in plants is often complex and starts from common nucleotide-activated sugars like UDP-glucose. The specific enzymatic steps for L-thevetose biosynthesis are currently unknown.

Sugar_Biosynthesis UDP_Glucose UDP-Glucose UDP_L_Thevetose UDP-L-Thevetose UDP_Glucose->UDP_L_Thevetose Multiple enzymatic steps (Unknown) Final_Modifications Digitoxigenin Digitoxigenin Thevetin_B_precursor1 Digitoxigenin-L-thevetoside Digitoxigenin->Thevetin_B_precursor1 UGT1 (adds L-thevetose) Thevetin_B_precursor2 Digitoxigenin-L-thevetosyl-glucoside Thevetin_B_precursor1->Thevetin_B_precursor2 UGT2 (adds glucose) Thevetin_B Thevetin B Thevetin_B_precursor2->Thevetin_B UGT3 (adds glucose) Acetylthevetin_B 2'-O-acetylthevetin B Thevetin_B->Acetylthevetin_B Acetyltransferase Epi_Acetylthevetin_B This compound Acetylthevetin_B->Epi_Acetylthevetin_B Epimerase (?)

References

An In-Depth Technical Guide on the Stability and Degradation Profile of 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with potential therapeutic applications. Due to the limited direct studies on this specific compound, this guide synthesizes information from studies on structurally related cardiac glycosides, such as thevetin (B85951) B and digoxin, to project a likely stability and degradation profile. This document details the anticipated effects of hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a summary of expected quantitative degradation data. Furthermore, this guide elucidates the primary signaling pathways modulated by cardiac glycosides, offering a deeper understanding of their mechanism of action.

Introduction

This compound is a member of the cardenolide class of cardiac glycosides, naturally occurring compounds found in plants of the Thevetia genus.[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis.[2][3] This mechanism of action gives cardiac glycosides their traditional use in treating heart conditions and also underlies their investigation as potential anti-cancer agents.[4] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways of this compound is paramount for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

Predicted Stability and Degradation Profile

The chemical structure of this compound, with its steroidal backbone, unsaturated lactone ring, and glycosidic linkages, suggests susceptibility to several degradation pathways. The primary routes of degradation for cardiac glycosides are hydrolysis of the glycosidic bonds and modifications to the aglycone core.

Hydrolytic Degradation

Hydrolysis is anticipated to be a major degradation pathway for this compound, particularly under both acidic and basic conditions. The glycosidic linkages are susceptible to cleavage, leading to the formation of the aglycone and the individual sugar moieties.[3]

  • Acidic Conditions: Under acidic conditions, the glycosidic bonds are prone to hydrolysis, leading to the stepwise removal of the sugar units. Severe acid hydrolysis can yield the aglycone, digitoxigenin.[3]

  • Basic Conditions: Basic conditions can also promote the hydrolysis of the glycosidic linkages. Furthermore, the ester group at the 2'-O-acetyl position is susceptible to saponification under alkaline conditions.

Oxidative Degradation

The core structure of this compound contains sites that could be susceptible to oxidation, although specific studies on its oxidative degradation are lacking. Potential sites for oxidation include the double bond in the lactone ring and any hydroxyl groups on the steroid nucleus or sugar moieties.

Photodegradation

Many complex organic molecules are sensitive to light, and cardiac glycosides are no exception. Exposure to UV or visible light could potentially lead to isomerization, oxidation, or other forms of degradation. The extent of photodegradation would depend on the wavelength and intensity of the light, as well as the formulation.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For this compound, thermal stress is expected to accelerate hydrolysis and potentially lead to other degradation pathways, such as dehydration of the steroid nucleus.

Quantitative Data from Forced Degradation Studies of Structurally Related Cardiac Glycosides

The following table summarizes quantitative data from forced degradation studies on digoxin, a structurally similar cardiac glycoside. This data provides an indication of the potential extent of degradation for this compound under similar stress conditions.

Stress ConditionMolarity/IntensityTemperatureDurationCompoundPercent DegradationReference
Acidic Hydrolysis0.1 M HCl25°C1 hourDigoxin15%[6]
Basic Hydrolysis0.1 M NaOH25°C1 hourDigoxin41%[6]
Oxidative3% H₂O₂25°C1 hourDigoxinNo significant degradation[6]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on cardiac glycosides, adapted from established protocols for similar compounds.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, should be analyzed concurrently.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 2 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M NaOH.

  • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 60°C for 2 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M HCl.

  • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

Photodegradation
  • Expose a solution of the drug (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV radiation.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analyze the samples by HPLC at appropriate time intervals.

Thermal Degradation
  • Place a solid sample of the drug in a thermostatically controlled oven at 80°C for 48 hours.

  • Dissolve the heat-treated sample in a suitable solvent.

  • Dilute to a suitable concentration for HPLC analysis.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the cardenolide absorbs, typically around 220 nm.

Signaling Pathways

Cardiac glycosides, including by extension this compound, exert their biological effects by modulating specific signaling pathways.

Inhibition of Na+/K+-ATPase

The primary and most well-understood mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[2][3] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac myocytes, this increase in intracellular calcium enhances contractility.

Na_K_ATPase_Inhibition 2_epi_2_O_acetylthevetin_B This compound Na_K_ATPase Na+/K+-ATPase 2_epi_2_O_acetylthevetin_B->Na_K_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ Na_K_ATPase->Intracellular_Na Na_Ca_Exchanger ↓ Na+/Ca2+ Exchanger Activity Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Cardiac_Contractility ↑ Cardiac Contractility Intracellular_Ca->Cardiac_Contractility

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of the TNF-α/NF-κB Signaling Pathway

Recent studies have shown that cardiac glycosides can also modulate inflammatory pathways. They have been found to inhibit the TNF-α/NF-κB signaling pathway, which plays a central role in inflammation. This inhibition occurs by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.

TNF_alpha_NF_kB_Pathway TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR TRADD_Recruitment TRADD Recruitment TNFR->TRADD_Recruitment IKK_Complex IKK Complex Activation TRADD_Recruitment->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NF_kB_Activation NF-κB Activation & Nuclear Translocation IkB_Phosphorylation->NF_kB_Activation Inflammatory_Gene_Expression Inflammatory Gene Expression NF_kB_Activation->Inflammatory_Gene_Expression Cardiac_Glycoside This compound Cardiac_Glycoside->TRADD_Recruitment Inhibits

Caption: Inhibition of the TNF-α/NF-κB signaling pathway.

Conclusion

While direct experimental data on the stability and degradation of this compound is currently unavailable, a comprehensive profile can be inferred from the behavior of structurally analogous cardiac glycosides. Hydrolysis of the glycosidic linkages is predicted to be the primary degradation pathway under both acidic and basic conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to fully characterize the stability of this promising compound. A thorough understanding of its degradation profile is a critical step in the journey towards its potential clinical application. Furthermore, its mechanism of action through the inhibition of Na+/K+-ATPase and modulation of inflammatory pathways highlights its therapeutic potential beyond cardiovascular diseases.

References

Potential Biological Activities of 2'-epi-2'-O-acetylthevetin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its parent compound, acetylthevetin B, is isolated from the seeds of Thevetia peruviana (yellow oleander).[1] Cardiac glycosides have a long history of use in treating cardiac conditions, but recent research has unveiled their potent anticancer properties.[2][3][4][5] This has led to a surge in interest in these compounds as potential chemotherapeutic agents. The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][4] This inhibition triggers a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and other anticancer effects.[6]

This technical guide summarizes the potential biological activities of this compound, drawing parallels from acetylthevetin B and other related cardiac glycosides. It provides a comprehensive overview of potential cytotoxic effects, underlying molecular mechanisms, and relevant experimental methodologies.

Potential Biological Activities

Based on the activities of acetylthevetin B and other cardiac glycosides, this compound is predicted to exhibit significant antitumor activity .

Cytotoxicity Against Cancer Cell Lines

Acetylthevetin B has demonstrated cytotoxicity against various cancer cell lines. It is anticipated that this compound would display a similar, though potentially quantitatively different, cytotoxic profile. The epimerization at the 2'-position of the sugar moiety could influence its binding affinity to Na+/K+-ATPase or other cellular targets, thereby modulating its potency.

Table 1: Cytotoxicity of Acetylthevetin B and Related Cardiac Glycosides

CompoundCell LineIC50 (µM)Reference
Acetylthevetin BA549 (Human lung cancer)2.94[7]
Acetylthevetin B-loaded CP1 micellesA549 (Human lung cancer)0.76[7]
Acetylthevetin B-loaded CP2 micellesA549 (Human lung cancer)1.44[7]
Cardiac Glycoside Compound 1MGC-803 (Human gastric cancer)0.05 - 0.15[5]
Cardiac Glycoside Compound 3HepG2 (Human liver cancer)0.032 - 0.055[8]
Cardiac Glycosides 1, 22, 26, 28MGC-803 (Human gastric cancer)0.02 - 0.53[2][3]

*CP1 and CP2 refer to different chitosan-Pluronic P123 micelle formulations.

Potential Molecular Mechanisms of Action

The anticancer effects of cardiac glycosides are multifaceted. The primary target is the α-subunit of the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers several downstream signaling pathways.

Signaling Pathways

The elevated intracellular calcium and the binding of the cardiac glycoside to the Na+/K+-ATPase can activate a variety of signaling cascades that ultimately lead to cancer cell death. These pathways include:

  • Induction of Apoptosis: Activation of caspase cascades, leading to programmed cell death.

  • Cell Cycle Arrest: Halting of the cell cycle at various checkpoints, preventing proliferation.

  • Inhibition of Transcription Factors: Downregulation of key transcription factors involved in cancer cell growth and survival.

  • Activation of Immunogenic Cell Death (ICD): Triggering an immune response against cancer cells.[4]

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.

Cardiac_Glycoside_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Cardiac_Glycoside This compound Cardiac_Glycoside->NaK_ATPase Inhibition Ca_ion ↑ [Ca2+]i Na_ion->Ca_ion via Na+/Ca2+ exchanger ROS ↑ ROS Ca_ion->ROS Signaling_Cascade Signaling Cascades (Src, Ras, MAPK, PI3K/Akt) Ca_ion->Signaling_Cascade ROS->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Transcription_Factors ↓ Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors

Caption: General mechanism of cardiac glycoside-induced anticancer activity.

Apoptosis_Pathway Cardiac_Glycoside This compound NaK_ATPase_Inhibition Na+/K+-ATPase Inhibition Cardiac_Glycoside->NaK_ATPase_Inhibition Ion_Imbalance ↑ [Ca2+]i, ↑ ROS NaK_ATPase_Inhibition->Ion_Imbalance Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Experimental Protocols

To investigate the potential biological activities of this compound, standard in vitro assays can be employed.

Cell Culture
  • Human cancer cell lines (e.g., A549, MGC-803, SW1990, HepG2) and a normal human cell line (e.g., LO2) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Experimental_Workflow Start Start: Hypothesis on This compound Activity Cell_Culture 1. Cell Culture (Cancer and Normal Cell Lines) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) - Determine IC50 values Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay 3. Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Based on IC50 Mechanism_Studies 4. Mechanistic Studies - Western Blot (Caspases, Bcl-2 family) - Cell Cycle Analysis Apoptosis_Assay->Mechanism_Studies Data_Analysis 5. Data Analysis and Interpretation Mechanism_Studies->Data_Analysis Conclusion Conclusion: Elucidate Biological Activity and Mechanism of Action Data_Analysis->Conclusion

Caption: Proposed experimental workflow for investigating the biological activities.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to acetylthevetin B and other cytotoxic cardiac glycosides strongly suggests its potential as an anticancer agent. The proposed research framework provides a clear path for its synthesis, isolation, and biological evaluation. Future studies should focus on:

  • Total synthesis or semi-synthesis of this compound to obtain sufficient quantities for biological testing.

  • In vitro screening against a broad panel of cancer cell lines to determine its cytotoxic profile and selectivity.

  • In-depth mechanistic studies to elucidate the precise signaling pathways it modulates.

  • In vivo studies in animal models to assess its antitumor efficacy and toxicological profile, particularly cardiotoxicity, which is a known side effect of cardiac glycosides.[1]

The exploration of novel cardiac glycoside derivatives like this compound holds promise for the development of new and more effective cancer therapies.

References

Preliminary In Vitro Screening of 2'-epi-2'-O-acetylthevetin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2'-epi-2'-O-acetylthevetin B is limited in publicly available literature. This guide provides a comprehensive framework for its preliminary in vitro screening based on established methodologies and data from structurally related cardiac glycosides, such as acetylthevetin B and other compounds isolated from Thevetia peruviana.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions.[1][2] Recently, there has been a growing interest in repurposing cardiac glycosides as potential anticancer agents.[1] These compounds are known to primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[3][4][5][6] This inhibition leads to a cascade of intracellular events, including alterations in ion concentrations, which can selectively induce apoptosis and cell cycle arrest in cancer cells.[3][7][8]

This technical guide outlines a standard workflow for the preliminary in vitro screening of this compound to evaluate its potential as an anticancer agent. It covers essential assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, along with detailed experimental protocols and data presentation formats.

Data Presentation: In Vitro Efficacy of Related Cardiac Glycosides

The following tables summarize the cytotoxic and apoptotic effects of acetylthevetin B and other related cardiac glycosides on various human cancer cell lines. This data serves as a benchmark for what might be expected from the in vitro screening of this compound.

Table 1: Cytotoxicity (IC50) of Acetylthevetin B and Other Cardiac Glycosides

Compound/ExtractCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Acetylthevetin BA549Human Lung Cancer2.94 ± 0.1748[9]
Cardiac Glycoside (from T. peruviana)P15Human Lung Cancer0.05 - 0.15Not Specified
Cardiac Glycoside (from T. peruviana)MGC-803Human Gastric Cancer0.05 - 0.15Not Specified
Cardiac Glycoside (from T. peruviana)SW1990Human Pancreatic Cancer0.05 - 0.15Not Specified
Thevetia peruviana Methanolic ExtractHTB-81Human Prostate Cancer1.91 ± 0.76 (µg/mL)Not Specified[10][11]
Thevetia peruviana Methanolic ExtractHTB-26Human Breast Cancer5.78 ± 2.12 (µg/mL)Not Specified[10][11]
Thevetia peruviana Methanolic ExtractHTB-37Human Colorectal Cancer6.30 ± 4.45 (µg/mL)Not Specified[10][11]
Thevetia peruviana Methanolic ExtractA-549Human Lung Cancer12.04 ± 3.43 (µg/mL)Not Specified[10][11]

Table 2: Apoptosis Induction by the Cardiac Glycoside Ouabain (Representative Data)

Cell LineTreatmentApoptosis Rate (%)Incubation Time (h)Reference
A549Control5.73 ± 0.6124[12]
50 nM Ouabain16.00 ± 1.324[12]
100 nM Ouabain27.77 ± 0.3124[12]
HeLaControl4.43 ± 0.4224[12]
50 nM Ouabain7.57 ± 0.1224[12]
100 nM Ouabain13.87 ± 1.6324[12]
HCT116Control5.73 ± 0.1524[12]
50 nM Ouabain13.10 ± 0.1724[12]
100 nM Ouabain18.30 ± 2.5224[12]

Table 3: Cell Cycle Arrest Induced by the Cardiac Glycoside Digoxin (B3395198) (Representative Data)

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MIncubation Time (h)Reference
Raji (Burkitt's Lymphoma)Control---48[8]
DigoxinArrest--48[8]
NAMALWA (Burkitt's Lymphoma)Control---48[8]
Digoxin--Arrest48[8]
A549 (Non-small Cell Lung Cancer)Control---Not Specified[13]
DigoxinArrest--Not Specified[13]
H1299 (Non-small Cell Lung Cancer)Control---Not Specified[13]
Digoxin--ArrestNot Specified[13]

Note: "-" indicates that specific percentage values were not provided in the source, but the phase of arrest was reported.

Experimental Protocols

Detailed methodologies for the key in vitro screening assays are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[16][17]

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours.[18][19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.[17][18][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start_viability Seed Cancer Cells treat_viability Treat with Compound start_viability->treat_viability add_mtt Add MTT Reagent treat_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 start_apoptosis Seed Cancer Cells treat_apoptosis Treat with Compound start_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_annexin Stain with Annexin V/PI harvest_apoptosis->stain_annexin analyze_flow_apoptosis Flow Cytometry Analysis stain_annexin->analyze_flow_apoptosis quantify_apoptosis Quantify Apoptotic Cells analyze_flow_apoptosis->quantify_apoptosis start_cellcycle Seed Cancer Cells treat_cellcycle Treat with Compound start_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_pi Stain with Propidium Iodide harvest_cellcycle->stain_pi analyze_flow_cellcycle Flow Cytometry Analysis stain_pi->analyze_flow_cellcycle quantify_phases Quantify Cell Cycle Phases analyze_flow_cellcycle->quantify_phases signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cg Cardiac Glycoside (e.g., this compound) pump Na+/K+-ATPase cg->pump Inhibition na_increase ↑ Intracellular Na+ pump->na_increase ca_increase ↑ Intracellular Ca2+ na_increase->ca_increase via Na+/Ca2+ exchanger ros ↑ ROS Production ca_increase->ros cytochrome_c Cytochrome c Release ros->cytochrome_c caspase_activation Caspase Activation (Caspase-3, -8, -9) apoptosis Apoptosis caspase_activation->apoptosis cytochrome_c->caspase_activation

References

Methodological & Application

Application Notes and Protocols: Semi-Synthesis of 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin B is a cardiac glycoside found in the seeds of Thevetia peruviana (yellow oleander).[1][2] Like other cardiac glycosides, its biological activity stems from the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium ions in cardiac muscle cells, resulting in a stronger heart contraction.[3][4][5][6][7] The unique structural features of cardiac glycosides, particularly the sugar moieties, play a crucial role in their pharmacokinetic and pharmacodynamic properties. The synthesis of novel analogues of these natural products is a key strategy in drug discovery to optimize their therapeutic index, potentially enhancing their anti-cancer or other biological activities while reducing cardiotoxicity.

This document outlines a proposed semi-synthetic protocol for the preparation of 2'-epi-2'-O-acetylthevetin B, a novel analogue of the natural product. The protocol starts with the isolation of Thevetin B from its natural source, followed by a three-step chemical modification of the sugar moiety: epimerization of the 2'-hydroxyl group via an oxidation-reduction sequence, and subsequent regioselective acetylation.

Disclaimer: The following protocol is a proposed synthetic route based on established chemical transformations for similar molecules. It has not been experimentally validated for Thevetin B and will require optimization by qualified researchers.

Part 1: Isolation of Thevetin B from Thevetia peruviana Seeds

Thevetin B is a major cardiac glycoside in the seeds of Thevetia peruviana.[2] The following protocol is a general procedure for its extraction and purification.

Experimental Protocol
  • Preparation of Plant Material: Air-dried seeds of Thevetia peruviana are de-fatted by grinding and subsequent extraction with n-hexane. The de-fatted seed powder is then dried under vacuum.

  • Extraction: The dried powder is extracted with methanol (B129727) at room temperature for 48 hours. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Thevetin B are pooled and concentrated.

  • Final Purification: The enriched Thevetin B fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Thevetin B.

Quantitative Data (Estimated)
StepStarting MaterialSolventsYield (Estimated)Purity (Estimated)
Defatting500 g of dried seedsn-Hexane400 g of defatted powderN/A
Extraction400 g of defatted powderMethanol50 g of crude extract~20% Thevetin B
Column Chromatography50 g of crude extractChloroform/Methanol5 g of enriched fraction~70% Thevetin B
Preparative HPLC5 g of enriched fractionAcetonitrile/Water800 mg of pure Thevetin B>98%

Part 2: Semi-Synthesis of 2'-epi-Thevetin B

The epimerization of the 2'-hydroxyl group is proposed to proceed via a two-step oxidation-reduction sequence.

Experimental Protocol
  • Oxidation of 2'-Hydroxyl Group: To a solution of Thevetin B in dichloromethane, pyridinium (B92312) chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and concentrated to give the crude 2'-keto-thevetin B.

  • Reduction of 2'-Keto Group: The crude 2'-keto-thevetin B is dissolved in methanol, and the solution is cooled to 0°C. Sodium borohydride (B1222165) is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2'-epi-thevetin B.

Quantitative Data (Estimated)
StepStarting MaterialReagentsReaction Time (Estimated)Yield (Estimated)
Oxidation800 mg of Thevetin BPyridinium chlorochromate (PCC)4 hours70%
Reduction560 mg of 2'-keto-thevetin BSodium borohydride1 hour85% (as a mixture of epimers)

Part 3: Regioselective Synthesis of this compound

The final step is the selective acetylation of the 2'-hydroxyl group of 2'-epi-thevetin B. An enzyme-catalyzed approach is proposed for high regioselectivity.

Experimental Protocol
  • Enzymatic Acetylation: 2'-epi-thevetin B is dissolved in a mixture of acetone (B3395972) and vinyl acetate. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is added, and the suspension is shaken at 45°C. The reaction is monitored by TLC.

  • Purification: Upon completion, the enzyme is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Estimated)
StepStarting MaterialReagents/CatalystReaction Time (Estimated)Yield (Estimated)
Acetylation476 mg of 2'-epi-thevetin BVinyl acetate, Novozym 43524-48 hours65%

Visualizations

Semi-Synthesis Workflow

G cluster_0 Part 1: Isolation cluster_1 Part 2: Epimerization cluster_2 Part 3: Acetylation Thevetia peruviana seeds Thevetia peruviana seeds Defatting Defatting Thevetia peruviana seeds->Defatting Grinding, n-Hexane Extraction Extraction Defatting->Extraction Methanol Column Chromatography Column Chromatography Extraction->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Thevetin B Thevetin B Preparative HPLC->Thevetin B Oxidation Oxidation Thevetin B->Oxidation PCC Reduction Reduction Oxidation->Reduction NaBH4 2'-epi-Thevetin B 2'-epi-Thevetin B Reduction->2'-epi-Thevetin B Enzymatic Acetylation Enzymatic Acetylation 2'-epi-Thevetin B->Enzymatic Acetylation Vinyl acetate, Novozym 435 This compound This compound Enzymatic Acetylation->this compound

Caption: Overall workflow for the semi-synthesis of this compound.

Chemical Transformations

G cluster_0 Epimerization at 2'-Position cluster_1 Selective Acetylation Thevetin B (2'-OH) Thevetin B (2'-OH) 2'-keto-Thevetin B 2'-keto-Thevetin B Thevetin B (2'-OH)->2'-keto-Thevetin B Oxidation (e.g., PCC) 2'-epi-Thevetin B (2'-epi-OH) 2'-epi-Thevetin B (2'-epi-OH) 2'-keto-Thevetin B->2'-epi-Thevetin B (2'-epi-OH) Reduction (e.g., NaBH4) Target Compound (2'-epi-OAc) Target Compound (2'-epi-OAc) 2'-epi-Thevetin B (2'-epi-OH)->Target Compound (2'-epi-OAc) Enzymatic Acetylation

Caption: Key chemical transformations in the semi-synthesis.

Mechanism of Action of Cardiac Glycosides

G Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Pump Na+/K+-ATPase Pump Cardiac Glycoside->Na+/K+-ATPase Pump Inhibition Intracellular Na+ Intracellular Na+ Na+/K+-ATPase Pump->Intracellular Na+ Increased Concentration Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger Reduced Activity Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increased Concentration Increased Cardiac Contractility Increased Cardiac Contractility Intracellular Ca2+->Increased Cardiac Contractility

Caption: Signaling pathway for the mechanism of action of cardiac glycosides.

References

Application Notes and Protocols for the Extraction and Purification of 2'-epi-2'-O-acetylthevetin B from Cerbera manghas Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-epi-2'-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L., a plant known for its diverse profile of cardenolides[1]. This compound has garnered significant interest for its potential therapeutic applications, notably its ability to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells[1]. This document provides a comprehensive guide to the extraction, purification, and characterization of this compound for research and development purposes. The protocols outlined are based on established methodologies for the isolation of cardiac glycosides from plant sources.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following tables provide representative data based on typical yields for natural product isolation from plant materials. These values should be considered as illustrative examples.

Table 1: Extraction and Fractionation of Cardiac Glycosides from Cerbera manghas Seeds

StepParameterValueReference Method
Plant Material Starting Weight (Dried Seeds)1 kgGeneral Protocol
Extraction Solvent95% Ethanol (B145695)General Protocol
Yield of Crude Extract100 g (10% w/w)Representative
Solvent Partitioning Ethyl Acetate (B1210297) Fraction30 g (3% w/w)Representative
n-Butanol Fraction25 g (2.5% w/w)Representative

Table 2: Purification of this compound

Purification StepStarting MaterialProduct WeightPurity (%)Reference Method
Silica (B1680970) Gel Column Chromatography Ethyl Acetate Fraction (30 g)1.5 g (Fraction A)~40%Representative
Preparative HPLC (C18) Fraction A (1.5 g)80 mg>98%Representative

Experimental Protocols

Protocol 1: Extraction of Crude Cardiac Glycosides from Cerbera manghas Seeds

1.1. Plant Material Preparation:

  • Collect mature fruits of Cerbera manghas and extract the seeds.

  • Air-dry the seeds in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until a constant weight is achieved.

  • Grind the dried seeds into a coarse powder using a mechanical grinder.

1.2. Solvent Extraction:

  • Macerate the powdered seeds (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

1.3. Solvent Partitioning:

  • Suspend the crude ethanol extract in distilled water (1 L).

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) to remove nonpolar constituents like fats and oils. Discard the n-hexane fractions.

  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain a mixture of cardiac glycosides.

  • Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude cardiac glycoside mixture.

Protocol 2: Purification of this compound

2.1. Silica Gel Column Chromatography (Primary Purification):

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).

  • Dissolve the crude cardiac glycoside mixture obtained from the ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).

  • Collect fractions of 20-25 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).

  • Pool the fractions containing the target compound based on the TLC profile.

  • Concentrate the pooled fractions to obtain a semi-purified extract.

2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Further purify the semi-purified extract using a preparative HPLC system equipped with a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 30% B) and gradually increase the concentration of B over 30-40 minutes.

  • Flow Rate: 10 mL/min

  • Detection: UV at 220 nm

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

Protocol 3: Purity Assessment and Structural Elucidation

3.1. Purity Assessment by Analytical HPLC:

  • Assess the purity of the final product using an analytical HPLC system with a C18 column and a diode-array detector.

  • The purity should be determined by calculating the peak area percentage.

3.2. Structural Elucidation:

  • Confirm the identity and structure of the purified compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed structure.

Visualizations

Extraction_and_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start Cerbera manghas Seeds drying Air Drying start->drying grinding Grinding drying->grinding extraction Maceration with 95% Ethanol grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc end Pure this compound prep_hplc->end purity Purity Assessment (Analytical HPLC) structure Structural Elucidation (MS, NMR) end->purity end->structure Apoptosis_Signaling_Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Membrane Potential Dissipation ros->mito aif AIF Translocation to Nucleus mito->aif cas9 Caspase-9 Activation mito->cas9 apoptosis Apoptosis aif->apoptosis cas9->apoptosis

References

Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to a cascade of downstream effects, making this compound a subject of interest for its potential anti-cancer properties.[5]

Recent studies have demonstrated that this compound can reduce the viability of cancer cells in a time- and dose-dependent manner.[1] Its mode of action includes the induction of cell cycle arrest and apoptosis through pathways involving mitochondrial disruption and the generation of reactive oxygen species (ROS).[1] These application notes provide detailed protocols for the treatment of cell cultures with this compound, enabling researchers to investigate its therapeutic potential.

Data Presentation

The cytotoxic effects of acetylthevetin B, a closely related cardiac glycoside, have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIncubation TimeIC50 (µmol/L)Reference
A549Lung Cancer48 hours2.94[6][7]
MGC-803Gastric CancerNot SpecifiedStrong Cytotoxicity[7]
SW1990Pancreatic CancerNot SpecifiedStrong Cytotoxicity[7]
P15Lung CancerNot SpecifiedStrong Cytotoxicity[7]
LO2Normal HepatocyteNot SpecifiedNo Significant Cytotoxicity[7]

Experimental Protocols

1. Cell Culture and Maintenance

This protocol describes the general procedure for culturing human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), which are commonly used to study the effects of this compound.

  • Materials:

    • Human cancer cell line (e.g., HepG2, A549)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA solution

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

    • To subculture, aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cells cultured in 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

    • Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Materials:

    • Cells cultured in 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding buffer

    • Propidium iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 4 µM for HepG2 cells) for the desired time.

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

4. Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • Cells cultured in 6-well plates

    • This compound

    • PBS

    • 70% cold ethanol (B145695)

    • RNase A

    • Propidium iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding B This compound Treatment A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis D->G E->G F->G G cluster_pathway Signaling Pathway of this compound Drug This compound Pump Na+/K+-ATPase Drug->Pump Inhibition Proteins ↓ CDC2 & Cyclin B1 Drug->Proteins ROS ↑ Reactive Oxygen Species (ROS) Pump->ROS Mito Mitochondrial Disruption (↓ Membrane Potential) ROS->Mito Casp9 ↑ Caspase-9 Activation Mito->Casp9 AIF AIF Translocation to Nucleus Mito->AIF Apoptosis Apoptosis Casp9->Apoptosis AIF->Apoptosis CellCycle Cell Cycle Arrest (S and G2 Phase) Proteins->CellCycle

References

Application Notes and Protocols for In Vivo Administration of Acetylthevetin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on published research for Acetylthevetin B (ATB). No in vivo administration data for "2'-epi-2'-O-acetylthevetin B" was found in the public domain at the time of this writing. Researchers should use this information as a guide and adapt it to their specific experimental needs and institutional guidelines.

Introduction

Acetylthevetin B (ATB) is a cardiac glycoside extracted from the seeds of Thevetia peruviana (yellow oleander). It has demonstrated significant antitumor activity, though its therapeutic application is often limited by potential cardiac toxicity.[1][2] To address this challenge, recent research has focused on novel drug delivery systems, such as polymeric micelles, to enhance the targeted delivery of ATB to tumor tissues while minimizing systemic side effects.[1][2] These application notes provide a summary of the in vivo administration of ATB, primarily focusing on a micellar formulation for enhanced efficacy in a lung cancer xenograft model.

Data Summary

The following tables summarize the quantitative data from in vivo studies involving the administration of Acetylthevetin B, both in its free form and encapsulated in chitosan-Pluronic P123 (CP) polymeric micelles.

Table 1: In Vivo Antitumor Efficacy of Acetylthevetin B Formulations in A549 Xenograft Mice [2]

Treatment GroupTumor Volume (mm³) at Day 21Tumor Inhibition Rate (%)
Control (Saline)~1000N/A
Free ATB~500~50%
ATB-CP1 Micelles~25085.6%
ATB-CP2 Micelles~400~60%

Table 2: Biodistribution of Acetylthevetin B Formulations in A549 Xenograft Mice [2]

FormulationAccumulation in Tumor (relative to free ATB)Accumulation in Lungs (relative to free ATB)
ATB-CP1 Micelles15.31-fold higher9.49-fold higher

Table 3: Physicochemical Properties of ATB-Loaded Polymeric Micelles [2]

FormulationParticle Size (nm)Zeta PotentialEncapsulation Efficiency (%)
ATB-CP140-50Neutral>90%
ATB-CP240-50Neutral>90%

Experimental Protocols

This section details the methodologies for key experiments involving the in vivo administration of Acetylthevetin B.

Preparation of ATB-Loaded Polymeric Micelles

This protocol describes the emulsion/solvent evaporation technique used to encapsulate Acetylthevetin B in chitosan-Pluronic P123 (CP) micelles.[1][2]

Materials:

  • Acetylthevetin B (ATB)

  • Chitosan

  • Pluronic P123

  • Acetonitrile

  • Diethyl ether

  • Isopropanol

  • Ethanol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-dimethylaminopyridine (DMAP)

Procedure:

  • Synthesize the chitosan-Pluronic P123 (CP) copolymer.

  • Dissolve ATB and the CP copolymer in a suitable organic solvent (e.g., acetonitrile).

  • Add this organic phase dropwise to an aqueous solution under continuous stirring to form an emulsion.

  • Evaporate the organic solvent under reduced pressure.

  • The resulting aqueous suspension contains the ATB-loaded CP micelles (ATB-CP1 and ATB-CP2).

  • Characterize the micelles for particle size, zeta potential, and encapsulation efficiency.

Animal Model for Antitumor Efficacy Studies

This protocol outlines the establishment of a human lung cancer xenograft model in mice to evaluate the antitumor activity of ATB formulations.[1]

Animal Strain:

  • BALB/c nude mice

Cell Line:

  • Human lung cancer A549 cells

Procedure:

  • Culture A549 cells under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium.

  • Subcutaneously inject the A549 cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size.

  • Randomly divide the mice into treatment groups (e.g., control, free ATB, ATB-CP1, ATB-CP2).

In Vivo Antitumor Activity Assessment

This protocol describes the treatment regimen and monitoring of tumor growth in the xenograft model.[1][2]

Treatment Administration:

  • Administer the respective formulations (saline, free ATB, ATB-CP1, ATB-CP2) intravenously to the mice.

  • The treatment is carried out over a period of 21 days.[2]

Monitoring:

  • Measure the tumor volume at regular intervals using calipers.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the 21-day treatment period, sacrifice the mice.

  • Excise the tumors and weigh them.

  • Calculate the tumor inhibition rate for each treatment group compared to the control group.

Biodistribution Study

This protocol details the method to assess the distribution of ATB formulations in different organs of the tumor-bearing mice.[1]

Labeling:

  • Label the formulations with a near-infrared fluorescent dye, such as 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindotricarbocyanine iodide (DIR), for in vivo imaging.

Procedure:

  • Administer the DIR-labeled formulations intravenously to the A549 xenograft mice.

  • At specific time points post-injection, perform real-time in vivo fluorescence imaging of the mice.

  • After the final imaging, sacrifice the mice and excise major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

  • Measure the fluorescence intensity in each organ to quantify the accumulation of the formulation.

Histological Analysis

This protocol is for evaluating the potential toxicity of the ATB formulations on major organs.[1][2]

Procedure:

  • After the 21-day treatment period, collect major organs (e.g., heart, liver, kidneys).

  • Fix the organs in a suitable fixative (e.g., 10% formalin).

  • Embed the tissues in paraffin.

  • Section the tissues and stain them with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the stained tissue sections under a microscope to identify any pathological changes.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for enhanced drug delivery.

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Model cluster_studies In Vivo Studies cluster_results Endpoints ATB Acetylthevetin B Micelle_Prep Emulsion/Solvent Evaporation ATB->Micelle_Prep CP Chitosan-Pluronic P123 CP->Micelle_Prep ATB_Micelles ATB-Loaded Micelles (ATB-CP1, ATB-CP2) Micelle_Prep->ATB_Micelles A549 A549 Cancer Cells Xenograft Subcutaneous Injection A549->Xenograft Mice BALB/c Nude Mice Mice->Xenograft Tumor_Mice Tumor-Bearing Mice Xenograft->Tumor_Mice Treatment IV Administration (21 days) Tumor_Mice->Treatment Biodistribution Biodistribution Imaging (DIR Labeled) Tumor_Mice->Biodistribution Efficacy Tumor Growth Measurement Treatment->Efficacy Toxicity Histological Analysis Treatment->Toxicity Dist_Data Organ Accumulation Biodistribution->Dist_Data Efficacy_Data Tumor Inhibition Rate Efficacy->Efficacy_Data Tox_Data Pathological Changes Toxicity->Tox_Data drug_delivery_pathway cluster_injection Systemic Circulation cluster_tissues Tissue Distribution cluster_outcome Therapeutic Outcome Free_ATB Free ATB Tumor Tumor Tissue Free_ATB->Tumor Low Accumulation Heart Heart Tissue Free_ATB->Heart Potential Toxicity ATB_Micelle ATB-Loaded Micelle (ATB-CP1) ATB_Micelle->Tumor High Accumulation (EPR Effect) ATB_Micelle->Heart Reduced Accumulation Lungs Lung Tissue ATB_Micelle->Lungs High Accumulation Efficacy Enhanced Antitumor Efficacy Tumor->Efficacy Toxicity Reduced Cardiac Toxicity Heart->Toxicity

References

Application Notes and Protocols for the Formulation of 2'-epi-2'-O-acetylthevetin B for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the available scientific literature for acetylthevetin B, a closely related cardiac glycoside. Limited specific data exists for the formulation of 2'-epi-2'-O-acetylthevetin B. The assumption is made that the physicochemical properties and, therefore, the formulation strategies for these two compounds are similar. Researchers should perform their own optimizations.

Application Notes

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.[1][2]

Beyond its cardiotonic effects, acetylthevetin B has demonstrated significant antitumor activity.[3][4] However, its therapeutic application is often limited by poor water solubility and potential cardiotoxicity.[3][4] To overcome these challenges, advanced drug delivery systems, such as polymeric micelles, can be employed. These formulations can enhance solubility, improve bioavailability, and potentially target tumor tissues, thereby increasing therapeutic efficacy while reducing systemic toxicity.[3][4]

One promising approach for formulating acetylthevetin B is encapsulation within chitosan-Pluronic P123 (CP) polymeric micelles.[3][4] This system has been shown to produce nanoparticles of a desirable size (40-50 nm) with high encapsulation efficiency (>90%).[3][4] Such formulations have been observed to enhance the cellular uptake of the drug and exhibit stronger cytotoxicity against cancer cells compared to the free drug.[3][4]

Signaling Pathway of Cardiac Glycosides

The primary signaling pathway initiated by cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump. This sets off a cascade of events leading to increased myocardial contractility and, in the context of cancer, apoptosis.

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Leads to Na_ion->NCX Inhibits SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Increased Ca2+ uptake Contraction Increased Myocardial Contraction / Apoptosis SR->Contraction Increased Ca2+ release leads to Drug This compound Drug->NaK_ATPase Inhibits

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize quantitative data from a study on the formulation of acetylthevetin B using chitosan-Pluronic P123 (CP) polymeric micelles.[3][4] Two different formulations, ATB-CP1 and ATB-CP2, were prepared.

Table 1: Physicochemical Properties of Acetylthevetin B (ATB) Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
ATB-CP145.3 ± 2.10.15 ± 0.03+0.8 ± 0.292.4 ± 3.58.5 ± 0.7
ATB-CP248.7 ± 2.80.18 ± 0.04+1.1 ± 0.390.8 ± 4.18.3 ± 0.9

Data are presented as mean ± standard deviation.

Table 2: In Vitro Cytotoxicity of Acetylthevetin B (ATB) Formulations against A549 Human Lung Cancer Cells

FormulationIC50 (µmol/L)
Free ATB2.94
ATB-CP10.76
ATB-CP21.44

IC50 represents the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of this compound. These protocols are adapted from the study on acetylthevetin B.[3]

Preparation of this compound-loaded Polymeric Micelles

This protocol describes the preparation of drug-loaded chitosan-Pluronic P123 (CP) micelles using an emulsion/solvent evaporation technique.[3]

Materials:

  • This compound

  • Chitosan-Pluronic P123 (CP) copolymer

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 10 mg of this compound and 100 mg of CP copolymer in 5 mL of DCM.

  • Add the organic phase dropwise into 20 mL of deionized water under magnetic stirring to form an oil-in-water (O/W) emulsion.

  • Sonicate the emulsion for 2 minutes at 100 W in an ice bath to reduce the droplet size.

  • Evaporate the DCM from the emulsion under reduced pressure at 37°C using a rotary evaporator.

  • As the solvent is removed, the polymer will self-assemble into micelles, encapsulating the drug.

  • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.

  • Lyophilize the micellar solution for long-term storage or further use.

Characterization of Polymeric Micelles

a) Particle Size and Zeta Potential:

  • Reconstitute the lyophilized micelles in deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements at 25°C with a scattering angle of 90°.

b) Encapsulation Efficiency and Drug Loading:

  • Separate the free drug from the micelles by ultracentrifugation or by using a centrifugal filter device.

  • Quantify the amount of free drug in the supernatant/filtrate using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Total drug amount - Free drug amount) / Total drug amount × 100

    • DL (%) = (Total drug amount - Free drug amount) / Weight of micelles × 100

In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic effect of the formulation on cancer cells using an MTT assay.[3]

Materials:

  • A549 human lung cancer cells (or other relevant cell line)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Free this compound solution

  • Drug-loaded micelle solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the free drug and the drug-loaded micelles in the cell culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each formulation.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the formulation and evaluation of this compound-loaded polymeric micelles.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Preparation of Micelles (Emulsion/Solvent Evaporation) Char Physicochemical Characterization (DLS, HPLC) Prep->Char Uptake Cellular Uptake Studies Char->Uptake Cyto Cytotoxicity Assay (MTT) Uptake->Cyto Bio Biodistribution Studies Cyto->Bio Efficacy Antitumor Efficacy (Xenograft Model) Bio->Efficacy Tox Toxicity Assessment Efficacy->Tox End End Tox->End Start Start Start->Prep

Caption: Workflow for formulation and evaluation.

References

Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B as a Molecular Probe for Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside that holds potential as a molecular probe for studying the structure and function of the Na+/K+-ATPase. Cardiac glycosides are a well-established class of compounds that specifically bind to and inhibit the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of most animal cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. In cardiac myocytes, this cascade enhances contractility. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer, and its modulation by cardiac glycosides can trigger various intracellular signaling pathways.

These application notes provide a comprehensive overview of the methodologies to characterize the interaction of cardiac glycosides with Na+/K+-ATPase. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented herein for well-characterized cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) can serve as a guide for its evaluation.

Data Presentation: Quantitative Analysis of Cardiac Glycoside Interaction with Na+/K+-ATPase

The following tables summarize the inhibitory potency and binding affinities of representative cardiac glycosides for different isoforms of the Na+/K+-ATPase. These values are essential for designing experiments and interpreting results when using a new cardiac glycoside like this compound.

Table 1: Inhibitory Potency (IC50) of Cardiac Glycosides on Na+/K+-ATPase Activity

Cardiac GlycosideEnzyme SourceIC50 (µM)Reference
OuabainPorcine Kidney~0.1-0.2 (at 5 mM K+)[1]
DigoxinPorcine Kidney~0.1-0.2 (at 5 mM K+)[1]
Oleandrin (B1683999)Not Specified0.62[2]
OleandrigeninNot Specified1.23[2]

Note: IC50 values are highly dependent on experimental conditions, particularly the concentration of potassium (K+), which competes with cardiac glycosides for binding. Long incubation times (≥60 min) are often necessary to accurately determine the potency of slow-binding inhibitors like ouabain and digoxin[1][3].

Table 2: Binding Affinity (KD) of Cardiac Glycosides for Human Na+/K+-ATPase Isoforms

Cardiac GlycosideIsoformKD (nM) (in the absence of K+)KD (nM) (in the presence of K+)Reference
Digoxinα1β1No isoform specificityLower affinity to α1[4]
α2β1No isoform specificityHigher affinity than α1[4]
α3β1No isoform specificityHigher affinity than α1[4]
Ouabainα1β1Lower affinity than α2Not specified[4]
α2β1Higher affinityNot specified[4]
α3β1Lower affinity than α2Not specified[4]
β-acetyldigoxinα1β1No isoform specificityHigher affinity than α3[4]
α2β1No isoform specificityNot specified[4]
α3β1No isoform specificityLower affinity[4]

Note: Different cardiac glycosides exhibit varying degrees of selectivity for the α-subunits of the Na+/K+-ATPase, which have distinct tissue distributions and physiological roles[4].

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a cardiac glycoside by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the liberation of Pi from ATP. To measure the specific activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor like ouabain. The difference between these two values represents the Na+/K+-ATPase activity.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM, freshly prepared)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Ouabain stock solution (positive control, 1 mM in water)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, add the following:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO). For the positive control, use ouabain.

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. For potentially slow-binding inhibitors, this pre-incubation time may need to be extended.

  • Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. This time should be optimized to keep the reaction in the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the liberated Pi using the Malachite Green reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a cardiac glycoside for the Na+/K+-ATPase. This typically involves a competition assay using a radiolabeled cardiac glycoside like [³H]-ouabain.

Principle: A fixed concentration of a radiolabeled ligand ([³H]-ouabain) is competed for binding to the Na+/K+-ATPase by increasing concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the IC50 of the test compound is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Membrane preparation containing Na+/K+-ATPase

  • [³H]-ouabain (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • This compound stock solution

  • Unlabeled ouabain (for determining non-specific binding)

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing Na+/K+-ATPase.

  • Assay Setup: In a 96-well plate, for each concentration of the test compound, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add membrane preparation, [³H]-ouabain, and binding buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-ouabain, and a high concentration of unlabeled ouabain.

    • Competitor Binding: Add membrane preparation, [³H]-ouabain, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[5].

  • Filtration: Stop the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Na+/K+-ATPase Signaling Cascade

Binding of cardiac glycosides to the Na+/K+-ATPase not only inhibits its pumping function but also activates a series of intracellular signaling pathways, often referred to as the "signalosome." This signaling is independent of the changes in intracellular ion concentrations.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Src Src NKA->Src Activates ROS ROS NKA->ROS Generates Ca Intracellular Ca2+ NKA->Ca Increases EGFR EGFR Ras Ras EGFR->Ras CG Cardiac Glycoside (e.g., this compound) CG->NKA Binds to Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression (e.g., c-fos, c-jun) ERK->Gene ROS->Gene Ca->Gene Hypertrophy Cellular Responses (e.g., Hypertrophy, Proliferation) Gene->Hypertrophy

Caption: Na+/K+-ATPase signaling cascade initiated by cardiac glycoside binding.

Experimental Workflow for Characterizing a Novel Cardiac Glycoside

The following diagram outlines the logical flow of experiments to characterize a novel cardiac glycoside like this compound as a Na+/K+-ATPase probe.

Experimental_Workflow start Start: Novel Cardiac Glycoside (this compound) inhibition_assay Na+/K+-ATPase Inhibition Assay start->inhibition_assay ic50 Determine IC50 inhibition_assay->ic50 binding_assay Radioligand Binding Assay ic50->binding_assay Confirmed Inhibitor kd Determine Kd/Ki binding_assay->kd cell_based_assays Cell-based Assays (e.g., proliferation, apoptosis) kd->cell_based_assays Characterized Binding phenotype Observe Cellular Phenotype cell_based_assays->phenotype signaling_studies Signaling Pathway Analysis (e.g., Western Blot for p-ERK) phenotype->signaling_studies Phenotype Observed mechanism Elucidate Mechanism of Action signaling_studies->mechanism end Conclusion: Characterization as a Na+/K+-ATPase Probe mechanism->end

Caption: Workflow for characterizing a new Na+/K+-ATPase molecular probe.

References

Application Notes and Protocols for 2'-epi-2'-O-acetylthevetin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-epi-2'-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1]. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. This document provides a comprehensive overview of its application in cancer cell line studies, including detailed experimental protocols and a summary of its effects on cell viability, cell cycle, and apoptosis.

Mechanism of Action

This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and triggering apoptosis.[1]. The apoptotic mechanism involves the disruption of the mitochondrial membrane, leading to both caspase-dependent and -independent cell death pathways.[1]. This is often accompanied by the generation of reactive oxygen species (ROS)[1].

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and the closely related compound, acetylthevetin B, on different cancer cell lines.

Table 1: Cytotoxicity of this compound on Human Hepatocellular Carcinoma (HepG2) Cells

Treatment DurationIC50 Value (µM)
48 hoursNot explicitly stated, but 4µM was used for detailed mechanism studies

Data from a study on HepG2 cells, which demonstrated a time- and dose-dependent reduction in cell viability.[1]

Table 2: Cytotoxicity of Acetylthevetin B (ATB) on Human Lung Cancer (A549) Cells

Formulation24 hours IC50 (µmol/L)48 hours IC50 (µmol/L)
Free ATB7.22 ± 0.292.94 ± 0.17
ATB-CP1 (Micelle)1.40 ± 0.090.76 ± 0.10
ATB-CP2 (Micelle)3.40 ± 0.121.44 ± 0.21

This data is for Acetylthevetin B, a structurally similar cardiac glycoside, and demonstrates its cytotoxicity against A549 lung cancer cells.[2]. The use of polymeric micelles (ATB-CP1 and ATB-CP2) enhanced its therapeutic efficacy.[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at 4°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Analysis by DAPI Staining

This protocol is for visualizing nuclear morphological changes associated with apoptosis.

Materials:

  • Treated and untreated cancer cells grown on coverslips

  • PBS

  • 4% paraformaldehyde

  • 4',6-diamidino-2-phenylindole (DAPI) staining solution

  • Fluorescence microscope

Procedure:

  • Wash the cells on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and stain with DAPI solution for 10 minutes in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression levels involved in cell cycle and apoptosis pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDC2, anti-Cyclin B1, anti-caspase-9, anti-AIF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Cell Cycle Arrest in HepG2 Cells

Treatment of HepG2 cells with this compound leads to S and G2 phase arrest in a time-dependent manner.[1]. This arrest is associated with the downregulation of key cell cycle regulatory proteins, CDC2 and Cyclin B1.[1].

G 2epi2OAcThevetinB This compound CDC2 CDC2 2epi2OAcThevetinB->CDC2 down-regulation CyclinB1 Cyclin B1 2epi2OAcThevetinB->CyclinB1 down-regulation G2M_Transition G2/M Transition CDC2->G2M_Transition CyclinB1->G2M_Transition CellCycleArrest G2 Phase Arrest G2M_Transition->CellCycleArrest

Caption: Cell cycle arrest pathway induced by this compound.

Apoptosis Induction in HepG2 Cells

This compound induces apoptosis in HepG2 cells through a mechanism involving mitochondrial disruption.[1]. This process includes the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, activation of caspase-9, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1]. This indicates the involvement of both caspase-dependent and -independent pathways.[1].

G cluster_cell HepG2 Cell cluster_mito Mitochondrion cluster_nucleus Nucleus 2epi2OAcThevetinB This compound ROS ROS Generation 2epi2OAcThevetinB->ROS Mito_Potential Mitochondrial Membrane Potential Caspase9_inactive Pro-Caspase-9 Mito_Potential->Caspase9_inactive AIF_mito AIF Mito_Potential->AIF_mito Caspase9_active Caspase-9 Caspase9_inactive->Caspase9_active activation Apoptosis Apoptosis Caspase9_active->Apoptosis Caspase-dependent AIF_nucleus AIF AIF_mito->AIF_nucleus translocation DNA_fragmentation DNA Fragmentation AIF_nucleus->DNA_fragmentation DNA_fragmentation->Apoptosis Caspase-independent ROS->Mito_Potential dissipation

Caption: Apoptotic pathways activated by this compound.

Experimental Workflow for Evaluating Anti-Cancer Effects

The following diagram outlines a typical workflow for investigating the anti-cancer properties of this compound in a cancer cell line.

G Start Start: Cancer Cell Line Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assays (DAPI, Annexin V) Treatment->Apoptosis ProteinExpression Western Blot Analysis Treatment->ProteinExpression DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis ProteinExpression->DataAnalysis Conclusion Conclusion on Anti-Cancer Effects DataAnalysis->Conclusion

Caption: Experimental workflow for studying anti-cancer effects.

References

Application Notes and Protocols: 2'-epi-2'-O-acetylthevetin B in Cardiac Glycoside Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 2'-epi-2'-O-acetylthevetin B , a cardiac glycoside with significant potential in cancer research. This document outlines its mechanism of action, offers quantitative data on its efficacy, and provides detailed protocols for key experimental assays.

Introduction

Cardiac glycosides, traditionally used in the management of cardiac conditions, are gaining prominence for their potent anti-cancer properties.[1][2][3][4] this compound, also known as GHSC-74, is a cardiac glycoside isolated from the seeds of Cerbera manghas L.[5] Research has demonstrated its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.[5] This document serves as a guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump located in the cell membrane.[1][6][7] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, affecting various cellular processes.[1][6] In the context of cancer, this disruption of ion homeostasis, along with the modulation of various signaling cascades, can trigger cell death.[7]

This compound has been shown to exert its anti-cancer effects through:

  • Induction of Cell Cycle Arrest: It causes an accumulation of cells in the S and G2 phases of the cell cycle, preventing cell proliferation.[5] This is associated with the downregulation of key cell cycle regulatory proteins such as CDC2 and Cyclin B1.[5]

  • Triggering of Apoptosis: The compound induces programmed cell death through both caspase-dependent and -independent pathways.[5] This involves the dissipation of the mitochondrial membrane potential, activation of caspase-9, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[5]

  • Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant increase in intracellular ROS, which contributes to its apoptotic effects.[5]

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and the related compound, acetylthevetin B.

Table 1: Cytotoxicity of this compound (GHSC-74) in HepG2 Cells

ParameterValueCell LineReference
Treatment Concentration for Cell Cycle Arrest4 µMHepG2[5]

Table 2: Cytotoxicity of Acetylthevetin B and its Formulations in A549 Cells

Compound/FormulationIC50 Value (µM)Cell LineReference
Free Acetylthevetin B2.94A549[8]
ATB-loaded CP1 micelles0.76A549[8]
ATB-loaded CP2 micelles1.44A549[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for quantifying the generation of ROS using the fluorescent probe DCFDA.

Materials:

  • Treated and untreated cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • PBS or HBSS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells in a 96-well plate or appropriate culture vessel.

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS or HBSS.

  • Load the cells with 10 µM DCFDA in PBS or HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.

Analysis of Mitochondrial Membrane Potential (MMP)

This protocol is for assessing changes in MMP using a cationic fluorescent dye like TMRE.

Materials:

  • Treated and untreated cells

  • Tetramethylrhodamine, ethyl ester (TMRE)

  • Complete culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on glass-bottom dishes or in appropriate tubes for flow cytometry.

  • Treat cells with this compound.

  • Incubate the cells with 100-200 nM TMRE in complete culture medium for 20-30 minutes at 37°C.

  • Wash the cells with fresh medium.

  • Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence intensity indicates a loss of MMP.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase ROS ↑ Reactive Oxygen Species (ROS) NaK_ATPase->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 AIF_m AIF MMP->AIF_m Release Apoptosis Apoptosis Casp9->Apoptosis AIF_n AIF Translocation AIF_m->AIF_n CDC2_CyclinB1 ↓ CDC2 & Cyclin B1 CellCycleArrest S & G2 Phase Arrest CDC2_CyclinB1->CellCycleArrest AIF_n->Apoptosis Compound This compound Compound->NaK_ATPase Inhibition Compound->CDC2_CyclinB1 Modulation G cluster_invitro In Vitro Experiments cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Measurement treatment->ros mmp Mitochondrial Membrane Potential Analysis treatment->mmp ic50 Determine IC50 viability->ic50 cell_dist Analyze Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant ros_level Measure ROS Levels ros->ros_level mmp_change Assess MMP Changes mmp->mmp_change

References

Application Notes and Protocols for Cytotoxicity Assays of 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside isolated from the seeds of Cerbera manghas L.[1] This compound has demonstrated potent anti-tumor activity, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] The following protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural product.

Data Presentation: In Vitro Cytotoxicity of Acetylthevetin B

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the viability of 50% of a cell population. The table below summarizes the reported IC50 values for Acetylthevetin B (ATB) against a human lung cancer cell line.

Cell LineCancer TypeCompoundIC50 (µmol/L)Incubation TimeCitation
A549Human Lung CancerFree ATB2.9448 hours[3]
A549Human Lung CancerATB-CP1 Micelles0.7648 hours[3]
A549Human Lung CancerATB-CP2 Micelles1.4448 hours[3]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to the final data analysis of various cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with Varying Concentrations compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Caspase Activity) treatment->apoptosis_assay data_acquisition Data Acquisition (e.g., Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination statistical_analysis Statistical Analysis ic50_determination->statistical_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[5][6]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C until a purple precipitate is visible.[4][6][7]

  • Remove the MTT solution and add 100-130 µL of a solubilization solution to dissolve the formazan crystals.[4][6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line

  • Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[8]

  • This compound

  • LDH Assay Kit (containing reaction buffer, substrate mix, and stop solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration.

  • Set up controls as per the manufacturer's instructions, including a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis solution).[8][9]

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.[9]

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[9]

  • Add the stop solution to each well.[9]

  • Measure the absorbance at approximately 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activity, which are key executioner caspases in the apoptotic pathway.[10]

Materials:

  • 96-well tissue culture plates (black-walled for fluorescence assays)

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[10]

  • Cell lysis buffer

  • Fluorescence microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the previous assays.

  • After the treatment period, lyse the cells according to the assay kit's instructions. This typically involves incubating the cells with a lysis buffer on ice.[11]

  • Prepare the caspase substrate reaction mixture in a buffer provided by the kit.

  • Add the reaction mixture to the cell lysates in the 96-well plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Measure the fluorescence using a microplate reader with excitation around 380 nm and emission between 420-460 nm for an AMC-based substrate.[10][11]

  • The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.

Proposed Signaling Pathway for Cytotoxicity

This compound, like other cardiac glycosides, is known to induce apoptosis. The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of caspase-dependent and -independent apoptotic pathways.[1]

signaling_pathway compound This compound mitochondria Mitochondrial Disruption compound->mitochondria cell_cycle_arrest Cell Cycle Arrest (S and G2 Phase) compound->cell_cycle_arrest mmp_loss Loss of Mitochondrial Membrane Potential mitochondria->mmp_loss ros ROS Generation mitochondria->ros aif AIF Translocation to Nucleus mitochondria->aif caspase9 Caspase-9 Activation mitochondria->caspase9 mmp_loss->caspase9 ros->mitochondria caspase_indep Caspase-Independent Apoptosis aif->caspase_indep caspase_dep Caspase-Dependent Apoptosis caspase9->caspase_dep apoptosis Apoptosis caspase_dep->apoptosis caspase_indep->apoptosis cdc2_cyclinB1 Downregulation of CDC2 and Cyclin B1 cell_cycle_arrest->cdc2_cyclinB1 cdc2_cyclinB1->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

troubleshooting "2'-epi-2'-O-acetylthevetin B" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a cardiac glycoside derivative. Generally, cardiac glycosides are sparingly soluble in water and non-polar organic solvents.[1][2] Their solubility is significantly better in polar organic solvents and aqueous mixtures of alcohols. The acetylation of the sugar moiety in this compound is expected to decrease its polarity and, consequently, its aqueous solubility compared to its non-acetylated counterpart, Thevetin B.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the properties of similar acetylated cardiac glycosides, the recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[1] For working solutions in aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent before further dilution.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful due to the hydrophobic nature of the acetylated glycoside. This can lead to the formation of a precipitate or an uneven suspension, resulting in inaccurate concentrations for your experiments.

Q4: How does the acetyl group at the 2'-O position affect solubility?

A4: The acetyl group is less polar than the hydroxyl group it replaces. This modification increases the lipophilicity of the molecule, which generally leads to decreased solubility in aqueous solutions and increased solubility in less polar organic solvents. Acetylation is a known strategy to create prodrugs with improved membrane permeability.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound in your experiments.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Question: I am trying to dissolve this compound, and it remains as a solid precipitate. What should I do?

  • Answer:

    • Verify Solvent Choice: Ensure you are using a recommended polar aprotic solvent such as DMSO or an alcohol like ethanol or methanol for your stock solution.

    • Gentle Heating: Gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance solubilization.

    • Increase Solvent Volume: If the concentration is too high, try increasing the volume of the solvent to achieve a lower, more soluble concentration.

Issue 2: Precipitation occurs when I dilute my stock solution into an aqueous buffer.

  • Question: My this compound stock solution is clear, but a precipitate forms when I add it to my cell culture medium or PBS. How can I prevent this?

  • Answer:

    • Decrease Final Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible, typically below 1% and ideally below 0.1%, to avoid both solubility issues and solvent-induced artifacts in your experiment.

    • Use a Co-solvent System: Consider preparing your working solution in a mixture of the aqueous buffer and a water-miscible co-solvent.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.

    • Incorporate Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins may be considered to improve aqueous solubility. However, their compatibility with your specific experimental system must be validated.

Summary of Recommended Solvents and Troubleshooting Tips
SolventSuitability for Stock SolutionSuitability for Working Solution (in aqueous systems)Troubleshooting Tips
DMSO ExcellentUse at <1% (v/v)If precipitation occurs on dilution, lower the final DMSO concentration.
Ethanol GoodUse at <1% (v/v)Can be used as an alternative to DMSO for stock solutions.
Methanol GoodUse at <1% (v/v)Similar properties to ethanol for solubilization.
Water/Aqueous Buffers Not Recommended-Direct dissolution is unlikely to be successful.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Dissolving This compound check_solvent Using recommended solvent? (DMSO, Ethanol, Methanol) start->check_solvent no_solvent Switch to a recommended solvent. check_solvent->no_solvent No dissolved Is the compound fully dissolved? check_solvent->dissolved Yes no_solvent->start yes_dissolved Proceed to Dilution dissolved->yes_dissolved Yes no_dissolved Apply gentle heat (<=40C) and/or sonication. dissolved->no_dissolved No dilution Dilute stock into aqueous buffer. yes_dissolved->dilution recheck_dissolved Is it dissolved now? no_dissolved->recheck_dissolved recheck_dissolved->yes_dissolved Yes still_not_dissolved Consider a lower stock concentration. recheck_dissolved->still_not_dissolved No precipitation Precipitation upon dilution? dilution->precipitation no_precipitation Experiment Ready precipitation->no_precipitation No yes_precipitation Lower final organic solvent conc. (<1%, ideally <0.1%). Use stepwise dilution. precipitation->yes_precipitation Yes yes_precipitation->dilution

Caption: Troubleshooting workflow for solubility issues.

SignalingPathway Hypothetical Signaling Pathway of a Cardiac Glycoside compound This compound na_k_atpase Na+/K+ ATPase compound->na_k_atpase Inhibits na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to ncx Na+/Ca2+ Exchanger (Reversed) na_in->ncx ca_in Increased Intracellular Ca2+ ncx->ca_in sr Sarcoplasmic Reticulum ca_in->sr Stimulates ca_release Ca2+ Release sr->ca_release contraction Increased Cardiac Muscle Contraction ca_release->contraction

Caption: Hypothetical signaling pathway of a cardiac glycoside.

References

improving "2'-epi-2'-O-acetylthevetin B" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B. The information provided is intended to assist in overcoming common challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a cardiac glycoside, in solution can be influenced by several factors. These include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis of the acetyl group and the glycosidic linkages.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 4°C or -20°C).

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation. It is advisable to protect solutions from light by using amber vials or by working in a dark environment.

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media, plasma), endogenous enzymes such as esterases and glycosidases can cleave the acetyl group and sugar moieties, respectively.

  • Oxidation: Although less common for this class of compounds, oxidative degradation can occur, particularly in the presence of reactive oxygen species or metal ions.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on the structure of this compound, the following degradation pathways are plausible:

  • Deacetylation: The ester bond of the 2'-O-acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 2'-epi-thevetin B.

  • Hydrolysis of Glycosidic Bonds: The glycosidic linkages connecting the sugar moieties to the aglycone (digitoxigenin) can be cleaved, especially at low pH. This would result in the formation of the aglycone and the corresponding free sugars.

  • Isomerization: Epimerization at chiral centers, including the 2'-position, could potentially occur under certain conditions, leading to the formation of stereoisomers with altered biological activity.

  • Lactone Ring Opening: The unsaturated lactone ring, crucial for the cardiotonic activity of cardiac glycosides, can be opened under strong basic conditions, leading to an inactive form of the compound.[1]

Q3: What are some recommended solvents and storage conditions for stock solutions of this compound?

A3: For preparing stock solutions, it is advisable to use anhydrous organic solvents in which the compound is highly soluble and stable, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials to minimize degradation. For aqueous working solutions, it is best to prepare them fresh before each experiment from the frozen stock. If temporary storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity of the compound over time in cell culture experiments. 1. Enzymatic degradation by cellular esterases or glycosidases.2. Hydrolysis of the acetyl group or glycosidic bonds in the culture medium (pH, temperature).3. Adsorption to plasticware.1. Prepare fresh working solutions for each experiment.2. Minimize the incubation time.3. Include appropriate controls (e.g., compound in media without cells) to assess non-cellular degradation.4. Consider using low-protein-binding labware.
Inconsistent results in analytical quantification (e.g., HPLC). 1. Degradation of the compound in the autosampler.2. Inappropriate solvent for the analytical sample.3. Photodegradation during sample processing.1. Use a cooled autosampler (e.g., 4°C).2. Ensure the sample solvent is compatible with the compound and the mobile phase. Acidic or basic conditions in the solvent should be avoided if possible.3. Protect samples from light during preparation and analysis.
Precipitation of the compound in aqueous buffers. 1. Low aqueous solubility of this compound.2. Change in pH or temperature affecting solubility.1. Prepare aqueous solutions from a concentrated stock in a water-miscible organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent is low and does not affect the experiment.2. Sonication may help in dissolving the compound.3. Evaluate the solubility at different pH values and temperatures relevant to the experiment.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate buffered saline (PBS) at pH 5.4, 7.4, and 9.4

  • Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Light-protected vials

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For each pH condition (5.4, 7.4, and 9.4), prepare a working solution by diluting the stock solution with the respective PBS buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%).

  • Aliquot the working solutions into light-protected vials for each temperature condition (4°C, 25°C, and 37°C).

  • Immediately after preparation (t=0), take an aliquot from each condition for HPLC analysis to determine the initial concentration.

  • Incubate the vials at their respective temperatures.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each condition for HPLC analysis.

  • Quantify the peak area of this compound at each time point and normalize it to the peak area at t=0 to determine the percentage of the compound remaining.

  • Analyze the chromatograms for the appearance of new peaks, which could indicate degradation products.

Data Presentation:

The results can be summarized in a table as follows:

Condition Time (hours) % Remaining this compound (Mean ± SD)
pH 5.4, 4°C 0100
24
48
pH 7.4, 25°C 0100
24
48
pH 9.4, 37°C 0100
24
48

(Note: This is an example table. The actual time points and conditions should be adapted to the specific experimental needs.)

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (DMSO) Working Prepare Working Solutions (Different Buffers/pH) Stock->Working Aliquots Aliquot Samples Working->Aliquots Incubate_T Incubate at Different Temperatures Aliquots->Incubate_T Incubate_L Control Light Exposure Timepoints Collect at Timepoints Incubate_T->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways A This compound B 2'-epi-thevetin B + Acetic Acid A->B Deacetylation (Hydrolysis) C Digitoxigenin + Sugars A->C Glycosidic Cleavage (Acid Hydrolysis) D Inactive Product (Opened Lactone Ring) A->D Lactone Opening (Strong Base)

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Optimizing 2'-epi-2'-O-acetylthevetin B Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 2'-epi-2'-O-acetylthevetin B for in vitro cell-based assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring reliable and reproducible results.

Disclaimer: Scientific literature predominantly refers to "acetylthevetin B" (ATB). While "this compound" is a specific stereoisomer, detailed in vitro studies differentiating its activity from the more generally referenced acetylthevetin B are not widely available. This guide, therefore, leverages data for acetylthevetin B, assuming a comparable mechanism and potency. Researchers should consider this when designing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a cardiac glycoside, the primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium ions, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The disruption of ion homeostasis triggers downstream signaling pathways that can induce cell cycle arrest and apoptosis.

Q2: What is a good starting concentration range for my in vitro experiments?

A2: Based on studies with acetylthevetin B on A549 human lung cancer cells, a sensible starting range for dose-response experiments would be from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for free acetylthevetin B has been reported to be approximately 7.22 µM at 24 hours and 2.94 µM at 48 hours in A549 cells[1][2]. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.

Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

A3: Several factors can contribute to excessive cytotoxicity. Different cell lines exhibit varying sensitivities to cardiac glycosides. The cytotoxic effects are also dose- and time-dependent. Ensure that the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%) and is consistent across all wells.

Q4: I am not observing any significant effect of the compound on my cells. What should I do?

A4: First, verify the integrity and purity of your this compound stock. Some cell lines may be inherently resistant to cardiac glycosides. Consider using a positive control compound known to elicit a response in your cell line. Also, ensure that your cell viability assay is sensitive enough to detect subtle changes. It may be necessary to extend the incubation time to observe an effect.

Q5: I am seeing a precipitate form when I add the compound to my culture medium. How can I resolve this?

A5: While cardiac glycosides are generally soluble in DMSO, ensure your stock solution is fully dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium while gently vortexing to promote even dispersion. If you are working with high concentrations, you may be exceeding the solubility limit in the aqueous medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seedingOptimize your cell seeding protocol to ensure a uniform monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding.
Edge effects of the plateTo minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
Inconsistent results between experiments Variation in incubation timesThe effects of cardiac glycosides are time-dependent. Ensure precise and consistent incubation times for all experiments.
Instability of the compoundAvoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.
Cell passage numberUse cells within a consistent and low passage number range, as sensitivity to compounds can change with extensive passaging.
Low signal-to-noise ratio in the assay ContaminationRegularly check cell cultures for any signs of microbial contamination, which can interfere with assay readouts.
Insufficient assay sensitivityEnsure your chosen assay is sensitive enough for your cell number and the expected effect of the compound.

Quantitative Data Summary

The following table summarizes the reported IC50 values for free acetylthevetin B (ATB) against A549 human lung cancer cells.

CompoundCell LineIncubation TimeIC50 (µM)Reference
Acetylthevetin B (Free)A54924 hours7.22 ± 0.29[1]
Acetylthevetin B (Free)A54948 hours2.94 ± 0.17[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxicity of this compound.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3][4]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Visualizations

Signaling_Pathway Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound NaK_ATPase Na+/K+-ATPase Compound->NaK_ATPase Inhibition Na_inc ↑ Intracellular Na+ NaK_ATPase->Na_inc Leads to NCX Na+/Ca2+ Exchanger Ca_inc ↑ Intracellular Ca2+ NCX->Ca_inc Leads to Na_inc->NCX Affects Signaling_Cascades Downstream Signaling Cascades Ca_inc->Signaling_Cascades Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Signaling_Cascades->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascades->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow Experimental Workflow for Dosage Optimization Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Compound Prepare serial dilutions of compound Incubation_24h->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate_Time Incubate for 24h, 48h, or 72h Treat_Cells->Incubate_Time MTT_Assay Perform MTT Assay Incubate_Time->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing dosage using an MTT assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results? High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Yes No_Effect No Effect? Start->No_Effect No Check_Solvent Check solvent concentration High_Cytotoxicity->Check_Solvent Yes Check_Cell_Line Assess cell line sensitivity High_Cytotoxicity->Check_Cell_Line No Verify_Compound Verify compound integrity No_Effect->Verify_Compound Yes Increase_Incubation Increase incubation time No_Effect->Increase_Incubation No Check_Assay Check assay sensitivity Increase_Incubation->Check_Assay

Caption: A logical guide for troubleshooting common experimental issues.

References

reducing "2'-epi-2'-O-acetylthevetin B" off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 2'-epi-2'-O-acetylthevetin B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in most animal cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, affecting cellular processes like muscle contraction and signal transduction.[1][3]

Q2: What are the known off-target effects of cardiac glycosides like this compound?

Q3: How can I reduce the cardiotoxicity of this compound in my in vivo experiments?

A3: A promising strategy to reduce the cardiotoxicity of acetylthevetin B is the use of nanotechnology-based drug delivery systems. For instance, encapsulating acetylthevetin B in chitosan-Pluronic P123 (CP) polymeric micelles has been shown to enhance its antitumor efficacy while decreasing adverse effects, including cardiotoxicity.[4] This is likely due to altered biodistribution, leading to higher accumulation in tumor tissue and lower accumulation in the heart.[4]

Q4: I am observing unexpected changes in cell proliferation and survival in my cancer cell line experiments. Could these be off-target effects?

A4: Yes, it is possible. Cardiac glycosides can form a "signalosome" with the Na+/K+-ATPase, which can activate signaling pathways like MAPK/ERK and PI3K/Akt, both of which are crucial regulators of cell proliferation and survival.[5] Therefore, the observed effects might not solely be due to the disruption of ion homeostasis. It is recommended to investigate the activation state of these pathways in your experimental model.

Q5: Are there ways to distinguish between on-target and off-target effects in my cellular assays?

A5: One effective method is to use a "rescue" experiment with a murine Na+/K+-ATPase. Human cells can be transfected with vectors expressing the murine isoform of Na+/K+-ATPase, which is resistant to cardiac glycosides.[2] If the observed cellular effect is diminished or absent in these transfected cells, it strongly suggests that the effect is mediated by the on-target inhibition of the Na+/K+-ATPase.[2] Any remaining effect would likely be due to off-target interactions.

Troubleshooting Guides

Issue 1: High level of cytotoxicity in non-target cells or tissues.
Potential Cause Suggested Solution
High concentration of the compound Titrate the concentration of this compound to find the lowest effective dose for your desired on-target effect.
Non-specific uptake Consider using a targeted drug delivery system, such as polymeric micelles, to increase accumulation in the target cells or tissue and reduce exposure to non-target areas.[4]
On-target toxicity in sensitive tissues (e.g., cardiotoxicity) In in vivo models, monitor for signs of toxicity and consider localized delivery methods if feasible. For cellular models, ensure that the cell lines used are appropriate for the research question and that their sensitivity to Na+/K+-ATPase inhibition is characterized.
Issue 2: Inconsistent or unexpected results across different cell lines.
Potential Cause Suggested Solution
Different expression levels of Na+/K+-ATPase isoforms Different cell lines may express different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3), which can have varying affinities for cardiac glycosides.[8][9] Characterize the isoform expression profile in your cell lines using techniques like qPCR or Western blotting.
Variations in downstream signaling pathways The cellular context, including the baseline activity of signaling pathways like MAPK/ERK and PI3K/Akt, can influence the response to this compound. Profile the key signaling pathways in your cell lines at baseline and after treatment.
Off-target landscape differs between cell lines The expression of potential off-target proteins may vary between cell lines. If a specific off-target is suspected, verify its expression in the cell lines being used.

Data Presentation

Table 1: On-Target and Potential Off-Target Pathways of Cardiac Glycosides

Target/Pathway Effect of Cardiac Glycosides Potential Experimental Readout References
Na+/K+-ATPase (On-Target) Inhibition of ion pumping activity.Measurement of intracellular Na+ and Ca2+ levels, rubidium uptake assay.[1][3]
Src Kinase Signaling Activation.Western blot for phosphorylated Src (p-Src).[5][6][7]
MAPK/ERK Pathway Activation.Western blot for phosphorylated ERK1/2 (p-ERK1/2).[5][10]
PI3K/Akt Pathway Activation.Western blot for phosphorylated Akt (p-Akt).[5]
TNF-α/NF-κB Signaling Inhibition of TNF-α induced NF-κB activation.NF-κB reporter assay, Western blot for IκBα degradation.[11]
Estrogen Receptor (ER) Weak binding, potential for antagonistic activity.ER binding assay, reporter gene assay for ER activity.[2][6]

Note: The effects on signaling pathways are generally attributed to the class of cardiac glycosides and should be experimentally verified for this compound in the specific system being studied.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement

This protocol allows for the assessment of target engagement by observing the change in thermal stability of proteins upon ligand binding.

  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate off-target proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Protocol 2: Western Blotting for Signaling Pathway Activation

This protocol is to assess the phosphorylation status of key proteins in signaling pathways potentially affected by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Src, total Src, p-ERK1/2, total ERK, p-Akt, total Akt).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in phosphorylation relative to the total protein and the untreated control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acetylthevetin_b This compound nka Na+/K+-ATPase acetylthevetin_b->nka Inhibits src Src nka->src Activates pi3k PI3K src->pi3k ras Ras src->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways activated by this compound.

Experimental_Workflow start Start: Observe unexpected cellular phenotype in_silico In Silico Analysis: Predict potential off-targets start->in_silico pathway_analysis Signaling Pathway Analysis: Western Blot for p-Src, p-ERK, p-Akt start->pathway_analysis cetsa CETSA: Confirm direct binding to potential off-targets in_silico->cetsa rescue Rescue Experiment: Use cardiac glycoside-resistant Na+/K+-ATPase isoform cetsa->rescue conclusion Conclusion: Differentiate on-target vs. off-target effects rescue->conclusion pathway_analysis->rescue

Caption: Workflow for investigating off-target effects.

References

"2'-epi-2'-O-acetylthevetin B" experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-epi-2'-O-acetylthevetin B.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions.

Issue 1: Inconsistent Bioactivity or Loss of Potency

Question: We are observing variable results in our cell-based assays, or a gradual loss of the compound's expected cytotoxic/inhibitory effect. What could be the cause and how can we prevent this?

Possible Causes & Solutions:

Potential CauseRecommended Solution
Compound Degradation: this compound, like other cardiac glycosides, can be susceptible to hydrolysis, particularly of the acetyl group, leading to reduced activity.Storage: Store the compound as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions, use anhydrous DMSO or ethanol (B145695) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
pH Instability: Extreme pH values in assay buffers can lead to the degradation of the compound.Buffer Optimization: Ensure the pH of your experimental buffers is within a stable range, typically between 6.8 and 7.4. If the experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions.
Contamination: Microbial or chemical contamination of stock solutions or cell cultures can interfere with the assay and affect results.Aseptic Techniques: Use sterile techniques when preparing solutions and handling cell cultures. Regularly test for mycoplasma contamination in cell lines.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

Question: Our analytical chromatograms show unexpected peaks, complicating the quantification and purity assessment of this compound. What is the origin of these peaks?

Possible Causes & Solutions:

Potential CauseRecommended Solution
Epimerization or Isomerization: The "epi" configuration can be sensitive to solvent and temperature conditions, potentially leading to the formation of isomers that appear as separate peaks.Method Development: Optimize the HPLC/LC-MS method. Use a high-resolution column and consider a gradient elution to achieve better separation. Analyze samples promptly after preparation.
Degradation Products: The appearance of new peaks over time can indicate compound degradation.Stability Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and their retention times. This will help in distinguishing impurities from the parent compound.
Matrix Effects: Components from the sample matrix (e.g., cell lysates, plasma) can interfere with the analysis.Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances before injection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light. Stock solutions, typically in DMSO, should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation.

Q2: How can I confirm the identity and purity of my this compound sample?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >98% is generally recommended for biological experiments.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

Q3: What are the key considerations for in vitro assays with this compound?

A3:

  • Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into aqueous assay media to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all treatments, including controls.

  • Protein Binding: Be aware that cardiac glycosides can bind to plasma proteins, which may affect their free concentration and apparent activity in assays containing serum.

  • Toxicity: Cardiac glycosides have a narrow therapeutic window and can be highly toxic.[2][3] Handle the compound with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods used for the related compound, acetylthevetin B.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 218 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Purity and Stability Analysis cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting storage Store at -20°C (solid) -80°C (solution) prep Prepare Stock Solution (e.g., 10 mM in DMSO) storage->prep hplc HPLC Purity Check (>98%) prep->hplc Dilute for analysis ms MS Identity Check (Correct Mass) hplc->ms degradation Forced Degradation (Acid, Base, Heat, Light) hplc->degradation If purity is low nmr NMR Structure Check (Correct Structure) ms->nmr identify Identify Degradants by LC-MS degradation->identify

Caption: Figure 1. A generalized workflow for handling, analyzing, and troubleshooting issues with this compound.

signaling_pathway Figure 2. General Signaling Pathway of Cardiac Glycosides cg Cardiac Glycoside (e.g., this compound) nka Na+/K+-ATPase cg->nka Inhibition na_in ↑ Intracellular Na+ nka->na_in Leads to ncx Na+/Ca2+ Exchanger (Reversed) na_in->ncx ca_in ↑ Intracellular Ca2+ ncx->ca_in effects Cellular Effects (e.g., Inotropy, Apoptosis) ca_in->effects

Caption: Figure 2. The primary mechanism of action for cardiac glycosides, involving the inhibition of Na+/K+-ATPase.[2][4]

References

Technical Support Center: Minimizing Cardiotoxicity of Thevetin Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2'-epi-2'-O-acetylthevetin B" and related cardiac glycosides. The information provided is based on available research on thevetin (B85951) B and acetylthevetin B, as specific toxicological data for "this compound" is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cardiotoxicity for thevetin-derived cardiac glycosides?

A1: The primary mechanism of cardiotoxicity for thevetin compounds, including thevetin B, is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. While this can have a therapeutic effect at low doses by increasing heart muscle contractility, at toxic levels, it leads to cardiac arrhythmias, hyperkalemia (high blood potassium), and potentially cardiac arrest.[2][3]

Q2: What are the common clinical signs of "this compound" cardiotoxicity in animal models?

A2: While specific data for "this compound" is not available, based on poisoning from Thevetia peruviana (yellow oleander), which contains thevetin A and B, you should monitor for the following signs in your animal models:

  • Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain are often the first signs to appear.[4]

  • Cardiovascular: Bradycardia (slow heart rate), various forms of atrioventricular (AV) block, and other cardiac arrhythmias are common.[2] In severe cases, ventricular tachycardia or fibrillation can occur.

  • Neurological: Lethargy, drowsiness, and in some instances, visual disturbances may be observed.[4]

  • Metabolic: Hyperkalemia is a serious and life-threatening consequence of toxicity.[4]

Q3: Are there any known antidotes for thevetin-related cardiotoxicity?

A3: Yes, digoxin-specific antibody fragments (Fab) are considered a primary treatment for severe poisoning with Thevetia glycosides.[4] These antibodies can bind to thevetin molecules, neutralizing them and facilitating their excretion. However, the efficacy and required dosage may vary. Supportive care is also crucial, including the administration of activated charcoal to reduce absorption if the compound was administered orally.[1][4]

Q4: How might the "2'-epi" and "2'-O-acetyl" modifications affect the cardiotoxicity of thevetin B?

Q5: Is there a way to formulate "this compound" to reduce its cardiotoxicity while retaining its desired activity?

A5: A promising approach for reducing the cardiotoxicity of related compounds has been demonstrated with acetylthevetin B (ATB). A study on the use of ATB as an antitumor agent found that encapsulating it in chitosan-Pluronic P123 (CP) polymeric micelles significantly reduced its adverse effects.[5][6] Mice treated with the micelle-encapsulated ATB for 21 days showed no significant pathological changes in heart tissue.[5][6] This suggests that a formulation-based approach to alter the biodistribution of "this compound" could be a viable strategy to minimize cardiotoxicity.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of mortality or severe cardiac events in the animal cohort.
Possible Cause Troubleshooting Steps
Incorrect Dosing: The calculated dose may be too high for the specific animal model or strain.- Re-verify all dose calculations. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Review the literature for LD50 data on the closest related compounds (e.g., thevetin B) in the same or similar species to inform your dosing regimen.
Rapid Systemic Exposure: The route and speed of administration may lead to a rapid peak plasma concentration, overwhelming the cardiovascular system.- Consider alternative routes of administration that allow for slower absorption (e.g., subcutaneous instead of intravenous).- If using intravenous administration, slow down the infusion rate. - Investigate formulation strategies that provide a more controlled release of the compound, such as encapsulation in polymeric micelles.[5][6]
Animal Model Sensitivity: The chosen animal model may be particularly sensitive to cardiac glycosides.- Review the literature for the suitability of the chosen animal model for cardiotoxicity studies of cardiac glycosides.- Consider using a different, less sensitive species or strain for initial toxicity screening.
Issue 2: Difficulty in establishing a therapeutic window due to the narrow margin between efficacious and toxic doses.
Possible Cause Troubleshooting Steps
Inherent Toxicity of the Compound: The molecular structure of "this compound" may inherently lead to a narrow therapeutic index.- Explore structural modifications of the molecule to identify derivatives with a more favorable therapeutic index.- Implement a formulation strategy like micellar encapsulation to alter the drug's biodistribution, potentially increasing its concentration at the target site while reducing it in the heart.[5][6]
Lack of Continuous Monitoring: Intermittent monitoring may miss the onset of cardiotoxic effects, leading to an inaccurate assessment of the therapeutic window.- Implement continuous electrocardiogram (ECG) monitoring in a subset of animals during and after drug administration.- Frequently monitor key biomarkers of cardiac injury (e.g., cardiac troponins) and electrolyte levels (especially potassium).

Data Presentation

Table 1: Key Parameters to Monitor in Animal Models of "this compound" Cardiotoxicity
ParameterMethodFrequency of MeasurementExpected Change with Toxicity
Heart Rate & Rhythm Electrocardiography (ECG)Continuous or frequent intervals post-doseBradycardia, AV block, arrhythmias
Blood Pressure Tail-cuff or telemetryPre-dose and at regular intervals post-doseHypotension or hypertension may occur
Cardiac Function EchocardiographyBaseline and at study endpointChanges in ejection fraction, fractional shortening
Cardiac Injury Biomarkers ELISA/Immunoassay (Blood sample)Baseline and at various time points post-doseIncreased levels of cardiac troponin I or T
Serum Electrolytes Blood chemistry analyzerPre-dose and at peak effect timeHyperkalemia (increased potassium)
Histopathology Microscopic examination of heart tissueAt study terminationMyocardial necrosis, inflammation, fibrosis

Experimental Protocols

Protocol 1: In Vivo Cardiotoxicity Assessment in a Rodent Model
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into a control group (vehicle) and several experimental groups receiving different doses of "this compound".

  • Dose Administration: Administer the compound via the intended route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring:

    • Continuously monitor ECG for at least 6 hours post-administration.

    • Measure blood pressure at baseline and at 1, 2, 4, and 6 hours post-administration.

    • Collect blood samples at baseline and at predetermined time points to measure cardiac troponins and serum potassium.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function.

  • Necropsy and Histopathology: At the end of the observation period, euthanize the animals and collect heart tissue for histopathological examination.

Protocol 2: Preparation and Evaluation of Micelle-Encapsulated "this compound"

This protocol is adapted from the methodology used for acetylthevetin B.[5][6]

  • Micelle Preparation:

    • Synthesize a chitosan-Pluronic P123 (CP) copolymer.

    • Prepare the "this compound"-loaded CP micelles using an emulsion/solvent evaporation technique.

  • Characterization:

    • Determine the particle size and zeta potential of the micelles using dynamic light scattering.

    • Calculate the encapsulation efficiency and drug loading capacity.

  • In Vivo Comparative Study:

    • Establish four groups of animals:

      • Vehicle control

      • "this compound" in a standard solution

      • Empty CP micelles

      • Micelle-encapsulated "this compound"

    • Administer the respective treatments to each group at equivalent doses of the active compound.

    • Conduct the in vivo cardiotoxicity assessment as described in Protocol 1 for all groups.

    • Compare the cardiotoxicity profiles between the free compound and the micelle-encapsulated form.

Visualizations

Signaling_Pathway Thevetin_B Thevetin B Derivative NaK_ATPase Na+/K+-ATPase Pump (in Cardiomyocyte) Thevetin_B->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Hyperkalemia Hyperkalemia NaK_ATPase->Hyperkalemia Inhibition causes NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Na->NaCa_Exchanger Activates Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Increases Contractility ↑ Contractility (Therapeutic Effect) Intra_Ca->Contractility Arrhythmias Arrhythmias (Toxic Effect) Intra_Ca->Arrhythmias Overload leads to

Caption: Signaling pathway of Thevetin B derivative cardiotoxicity.

Experimental_Workflow cluster_Preparation Formulation Preparation cluster_InVivo In Vivo Animal Study cluster_Analysis Data Analysis Free_Compound Free '2-epi-2-O-acetylthevetin B' Animal_Grouping Animal Grouping (Control, Free, Encapsulated) Free_Compound->Animal_Grouping Micelle_Encapsulation Micelle Encapsulation (e.g., with CP Copolymers) Encapsulated_Compound Encapsulated Compound Micelle_Encapsulation->Encapsulated_Compound Encapsulated_Compound->Animal_Grouping Dosing Compound Administration Animal_Grouping->Dosing Monitoring Cardiotoxicity Monitoring (ECG, Blood Pressure, Biomarkers) Dosing->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Comparison Compare Cardiotoxicity Profiles Data_Collection->Comparison Conclusion Determine if Encapsulation Reduces Cardiotoxicity Comparison->Conclusion

Caption: Workflow for testing mitigation of cardiotoxicity.

References

"2'-epi-2'-O-acetylthevetin B" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 2'-epi-2'-O-acetylthevetin B. Information on this specific cardiac glycoside is limited; therefore, this guide is built upon established principles for the purification of structurally similar compounds. The troubleshooting guides and frequently asked questions (FAQs) below address common issues encountered during isolation and purification, offering potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of cardiac glycosides like this compound is often complicated by several factors. These include the presence of structurally similar isomers and other glycosides that may co-elute during chromatographic separation. The acetyl group at the 2'-position can be labile under non-optimal pH or temperature conditions, leading to sample degradation. Furthermore, achieving high purity often requires multiple chromatographic steps, which can result in low overall yield.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-pronged analytical approach is essential to confirm the identity and purity of the final product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative purity determination.[2] To confirm the structure and identify any potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][3][4]

Q3: How can I improve the recovery of this compound during purification?

Low recovery can be due to several factors. To improve yield, consider optimizing each step of your purification workflow. During extraction, ensure the chosen solvent efficiently solubilizes the target compound. In chromatographic steps, screen different stationary phases and mobile phase compositions to minimize irreversible adsorption or degradation on the column. It is also crucial to handle fractions promptly and use appropriate solvent evaporation techniques (e.g., rotary evaporator at low temperature) to prevent compound degradation.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem 1: Low Resolution Between this compound and an Unknown Impurity in HPLC.

  • Possible Cause 1: Inappropriate column chemistry. The selectivity of the stationary phase may not be sufficient to resolve structurally similar compounds.

    • Solution: Screen different reverse-phase columns. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity (π-π interactions) compared to standard C18 columns. See Table 1 for a comparison of different stationary phases.

  • Possible Cause 2: Mobile phase composition is not optimal. The organic modifier and additives can significantly impact resolution.

    • Solution: Methodically adjust the mobile phase. If using acetonitrile, try substituting it with methanol (B129727), as this can alter selectivity. Adding a small percentage of an alternative solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (if compatible with your system) can also improve separation. See Table 2 for an example of mobile phase optimization.

Problem 2: Degradation of the Target Compound During Purification.

  • Possible Cause 1: pH of the mobile phase is causing hydrolysis of the acetyl group.

    • Solution: Buffer the mobile phase to maintain a neutral pH (e.g., using a phosphate (B84403) buffer around pH 7.0). Avoid strongly acidic or basic conditions.

  • Possible Cause 2: Temperature sensitivity. Prolonged exposure to ambient or elevated temperatures during processing can lead to degradation.

    • Solution: Perform purification steps at a controlled, low temperature where possible. Use a refrigerated autosampler for HPLC analysis and minimize the time the purified compound spends in solution before drying.

Data Presentation

Table 1: Comparison of HPLC Column Performance for the Separation of this compound from a Co-eluting Impurity

Stationary PhaseResolution (Rs)Tailing Factor (Tf)Purity (%)
C181.21.592.5
C81.11.691.8
Phenyl-Hexyl1.81.197.3
Biphenyl2.11.098.5

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Mobile Phase Organic Modifier on Retention and Resolution

Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Organic)Retention Time of Target (min)Resolution (Rs)
Gradient: 5-95% Acetonitrile15.21.3
Gradient: 5-95% Methanol18.51.9
Isocratic: 60% Acetonitrile12.81.1
Isocratic: 70% Methanol16.31.7

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound fractions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Biphenyl phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 70% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 30% B

    • 18-22 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area.[1]

Protocol 2: Preparative HPLC for Final Purification

This protocol is for the final purification step to achieve high-purity this compound.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: C18 reverse-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program: A shallow gradient should be developed based on the analytical method to maximize resolution around the target peak. For example: 45-65% B over 30 minutes.

  • Flow Rate: 15-20 mL/min

  • Detection Wavelength: 220 nm

  • Sample Loading: Dissolve the semi-purified sample in a minimal amount of methanol or DMSO and inject onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the apex of the target peak to maximize purity.

  • Post-Processing: Analyze collected fractions by analytical HPLC. Pool the purest fractions, and remove the solvent using a rotary evaporator at a temperature below 40°C.

Visualizations

Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Final Product & QC Crude_Extract Crude Plant Extract Liquid_Liquid Liquid-Liquid Partitioning Crude_Extract->Liquid_Liquid Solvent System Flash_Chromatography Flash Chromatography (Silica Gel) Liquid_Liquid->Flash_Chromatography Prep_HPLC Preparative Reverse-Phase HPLC Flash_Chromatography->Prep_HPLC Semi-pure Fractions Purity_Analysis Purity & Identity Analysis (HPLC, MS, NMR) Prep_HPLC->Purity_Analysis Final_Product Purified Compound (>98% Purity) Purity_Analysis->Final_Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Tree Problem Problem: Low Purity (<95%) after Prep HPLC Cause1 Symptom: Co-eluting Impurity Problem->Cause1 Cause2 Symptom: Peak Tailing Problem->Cause2 Cause3 Symptom: Broad Peaks Problem->Cause3 Solution1a Solution: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Cause1->Solution1a Solution1b Solution: Change Organic Modifier (e.g., ACN to MeOH) Cause1->Solution1b Solution2a Solution: Check for Column Overload Cause2->Solution2a Solution2b Solution: Add Mobile Phase Modifier (e.g., 0.1% TFA) Cause2->Solution2b Solution3a Solution: Optimize Flow Rate Cause3->Solution3a Solution3b Solution: Check for Column Degradation Cause3->Solution3b

References

Technical Support Center: Enhancing the Bioavailability of 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of 2'-epi-2'-O-acetylthevetin B. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges to its bioavailability?

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their cardiotonic effects and potential as anticancer agents.[1][2] The primary challenge to the oral bioavailability of many cardiac glycosides, including likely this compound, is their poor aqueous solubility and potential for degradation in the gastrointestinal tract.[3] Furthermore, their narrow therapeutic index necessitates precise control over dosage and absorption to avoid toxicity.[1]

Q2: What are the general strategies for enhancing the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs. These include:

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3]

  • Salt formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoparticles, and solid lipid nanoparticles (SLN) can improve absorption by presenting the drug in a solubilized form.[3]

  • Polymeric conjugation: Attaching the drug to polymers can improve its physicochemical properties.[3]

  • Use of permeation enhancers: These agents can facilitate the transport of the drug across the intestinal epithelium.[3]

Q3: Has a specific formulation been shown to be effective for a closely related compound, acetylthevetin B?

Yes, a study on acetylthevetin B (ATB), a closely related cardiac glycoside, demonstrated that encapsulation in chitosan-Pluronic P123 (CP) polymeric micelles significantly enhanced its therapeutic efficacy against lung cancer cells.[4][5] This formulation improved cellular uptake and increased the drug's accumulation in tumor tissue while reducing its distribution to the heart, suggesting a potential reduction in cardiotoxicity.[3][6]

Troubleshooting Guide

Low Drug Loading or Encapsulation Efficiency in Polymeric Micelles
Potential Cause Troubleshooting Step
Poor solubility of the drug in the organic solvent used during preparation. Screen different organic solvents (e.g., ethanol (B145695), acetone, acetonitrile) to find one that effectively dissolves both the drug and the polymers.
Inappropriate drug-to-polymer ratio. Optimize the ratio of this compound to the copolymer. A systematic variation of this ratio can help identify the optimal loading capacity.
Precipitation of the drug during the self-assembly process. Ensure rapid and efficient removal of the organic solvent. For solvent evaporation methods, consider adjusting the temperature or using a rotary evaporator. For dialysis methods, ensure a large volume of the external aqueous phase.
Instability of the formed micelles. Evaluate the critical micelle concentration (CMC) of the polymer system. Ensure the polymer concentration is well above the CMC to maintain micelle stability upon dilution.
High Polydispersity Index (PDI) of Nanoparticles
Potential Cause Troubleshooting Step
Inconsistent mixing during nanoparticle formation. Use a high-pressure homogenizer or a sonicator to ensure uniform energy input during the self-assembly process, leading to more monodisperse particles.[3]
Aggregation of nanoparticles over time. Optimize the surface charge of the nanoparticles to induce electrostatic repulsion. This can be achieved by selecting appropriate polymers or adding stabilizers. Evaluate the zeta potential to assess stability.
Suboptimal polymer composition. Vary the ratio of the hydrophilic and hydrophobic blocks in the copolymer to achieve better self-assembly and more uniform particle size.
Inconsistent In Vitro Drug Release Profile
Potential Cause Troubleshooting Step
"Burst release" of the drug. This may indicate a significant amount of drug adsorbed to the surface of the nanoparticle. Optimize the washing steps after nanoparticle preparation to remove surface-bound drug.
Incomplete drug release. The drug may be too strongly entrapped within the hydrophobic core. Consider modifying the polymer composition to create a less rigid core or incorporating biodegradable linkages that degrade under physiological conditions.
Variability in the release medium. Ensure the pH, temperature, and composition of the release medium are tightly controlled and mimic physiological conditions as closely as possible.
Poor Correlation Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
Inadequate stability of the formulation in the gastrointestinal tract. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. If degradation is observed, consider enteric coating the formulation to protect it from the acidic environment of the stomach.
Interaction with food components. Conduct in vivo studies in both fasted and fed states to assess the impact of food on the absorption of the formulated drug.
First-pass metabolism. Investigate the potential for hepatic first-pass metabolism. If significant, strategies to bypass the liver, such as lymphatic targeting, could be explored.

Data Presentation

Table 1: Physicochemical Properties of Acetylthevetin B (ATB)-Loaded Polymeric Micelles

Data adapted from a study on acetylthevetin B, a closely related compound, and is provided as a reference for expected values for this compound formulations.[4][5]

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
ATB-CP145.3 ± 2.10.12 ± 0.03-1.2 ± 0.5>90
ATB-CP248.7 ± 3.50.15 ± 0.04-0.8 ± 0.3>90

Table 2: In Vivo Antitumor Efficacy of Acetylthevetin B (ATB) Formulations in A549 Xenograft Mice

This table summarizes the antitumor activity of acetylthevetin B formulations. While not a direct measure of oral bioavailability, it demonstrates the enhanced in vivo performance of the formulated drug.[6]

Treatment GroupTumor Inhibition Rate (%)
Control (Saline)0
Free ATBNot explicitly stated, but lower than ATB-CP1
ATB-CP1 Micelles85.6
ATB-CP2 MicellesNot explicitly stated, but lower than ATB-CP1

Experimental Protocols

1. Preparation of this compound-Loaded Polymeric Micelles (Adapted from[3])

This protocol is adapted from the preparation of acetylthevetin B-loaded chitosan-Pluronic P123 (CP) micelles.

Materials:

  • This compound

  • Chitosan (CS)

  • Pluronic® P123

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, chitosan, and Pluronic P123 in ethanol. The molar ratio of the polymers can be varied to optimize the formulation (e.g., 3:1 or 1:3 CS:P123).

  • Remove the ethanol by desiccation under vacuum to form a thin film.

  • Rehydrate the thin film with PBS (pH 7.4) to the desired final concentration of the drug.

  • Homogenize the mixture using a high-pressure homogenizer for at least three cycles to form uniform micelles.

2. Determination of Encapsulation Efficiency

  • Centrifuge the micellar solution to separate the encapsulated drug from the free drug.

  • Carefully collect the supernatant containing the free drug.

  • Disrupt the micelles in the pellet using a suitable organic solvent (e.g., ethanol) to release the encapsulated drug.

  • Quantify the amount of this compound in both the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release Study

  • Place a known amount of the micellar formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow dissolve Dissolve Drug & Polymers in Ethanol film Form Thin Film dissolve->film rehydrate Rehydrate with PBS film->rehydrate homogenize Homogenize rehydrate->homogenize size Particle Size & PDI homogenize->size zeta Zeta Potential homogenize->zeta ee Encapsulation Efficiency homogenize->ee release In Vitro Release homogenize->release invivo In Vivo Studies release->invivo

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cg Cardiac Glycoside (e.g., this compound) nka Na+/K+-ATPase cg->nka na_in ↑ Intracellular Na+ nka->na_in ↓ Na+ Efflux src Src Kinase nka->src Activation ncx Na+/Ca2+ Exchanger ca_in ↑ Intracellular Ca2+ ncx->ca_in ↓ Ca2+ Efflux na_in->ncx Reduced Gradient ca_sr ↑ Ca2+ Release ca_in->ca_sr egfr EGFR src->egfr Activation ras Ras egfr->ras Activation mek MEK ras->mek Activation erk ERK mek->erk Activation nfkb NF-κB erk->nfkb Activation

Caption: Cardiac glycoside signaling pathway.

References

dealing with "2'-epi-2'-O-acetylthevetin B" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2'-epi-2'-O-acetylthevetin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from batch-to-batch variability of this complex cardiac glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values in our cell-based assays with different batches of this compound. What could be the cause?

A1: Inconsistent biological activity is a primary indicator of batch-to-batch variability. Several factors could be contributing to this issue:

  • Purity Differences: The most likely cause is a variation in the purity of the compound between batches. Even small amounts of highly active or inhibitory impurities can significantly alter the observed IC50 values.

  • Presence of Isomers: The synthesis of complex molecules like this compound can sometimes result in the formation of stereoisomers. Different isomers may possess varying biological activities.

  • Degradation: The compound may have degraded during storage or handling, leading to a decrease in the concentration of the active molecule.

  • Residual Solvents: The presence of different types or amounts of residual solvents from the purification process could affect the compound's solubility or interact with the assay components.

Q2: The physical appearance (color, crystallinity) of our latest batch of this compound is different from previous batches. Should we be concerned?

A2: Yes, a change in physical appearance is a strong indicator of potential chemical differences and should be investigated. Variations in the manufacturing or purification process can lead to different crystalline forms (polymorphs) or the presence of amorphous material, which can impact solubility, stability, and bioavailability.[1] The color change might indicate the presence of impurities or degradation products.

Q3: Our High-Performance Liquid Chromatography (HPLC) analysis shows a different impurity profile for a new batch of this compound. How should we proceed?

A3: A different impurity profile requires careful assessment. First, quantify the level of new impurities. According to ICH guidelines for anticancer pharmaceuticals, process impurities should be controlled, and for preclinical studies, impurities greater than 0.1% may need to be identified and characterized.[2] It is crucial to determine if these new impurities have any biological activity that could interfere with your experiments. Consider using techniques like LC-MS to obtain the mass of the impurities for preliminary identification.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Biological Activity

If you are experiencing variability in your experimental results, follow this step-by-step guide:

  • Confirm Identity and Purity:

    • HPLC Analysis: Run a high-resolution HPLC analysis on all batches (old and new) using a validated method. Compare the retention times and peak areas of the main compound and any impurities.

    • Mass Spectrometry (MS): Confirm the molecular weight of the main peak in each batch to ensure it corresponds to this compound.

    • NMR Spectroscopy: For a definitive structural confirmation and to check for isomeric impurities, acquire ¹H and ¹³C NMR spectra.

  • Assess for Degradation:

    • Re-analyze an older batch that previously gave expected results to check for degradation over time under your storage conditions.

    • If degradation is suspected, store the compound under inert gas, protected from light, and at a lower temperature.

  • Evaluate Solvent Content:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents.

  • Perform Dose-Response Curve Comparison:

    • Carefully repeat the bioassay with multiple batches side-by-side, ensuring identical experimental conditions (cell passage number, reagent lots, etc.).

The following diagram outlines a logical workflow for troubleshooting inconsistent biological activity.

G start Inconsistent Biological Activity Observed check_purity Step 1: Confirm Identity & Purity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity & Identity Consistent? check_purity->purity_ok check_degradation Step 2: Assess for Degradation (Re-test old batch) purity_ok->check_degradation Yes resolve_purity Action: Contact supplier. Request batch with acceptable purity. purity_ok->resolve_purity No degradation_ok Degradation Observed? check_degradation->degradation_ok check_solvents Step 3: Evaluate Residual Solvents (GC-MS) degradation_ok->check_solvents No resolve_degradation Action: Optimize storage conditions (Inert gas, low temp, protect from light). degradation_ok->resolve_degradation Yes solvents_ok Solvent Profile Varies? check_solvents->solvents_ok compare_assays Step 4: Perform Side-by-Side Assay (Multiple Batches) solvents_ok->compare_assays No resolve_solvents Action: Remove residual solvents (High vacuum drying). solvents_ok->resolve_solvents Yes resolve_assay Action: Identify and control critical assay parameters. compare_assays->resolve_assay end Issue Resolved resolve_purity->end resolve_degradation->end resolve_solvents->end resolve_assay->end G compound This compound pump Na+/K+-ATPase compound->pump Inhibition na_ca Na+/Ca2+ Exchanger (NCX) pump->na_ca Altered Ion Gradient src_egfr Src/EGFR Transactivation pump->src_egfr Conformational Change ca_in ↑ Intracellular Ca2+ na_ca->ca_in erk ERK1/2 Activation ca_in->erk src_egfr->erk apoptosis Apoptosis erk->apoptosis proliferation ↓ Cell Proliferation erk->proliferation

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potency of 2'-epi-2'-O-acetylthevetin B and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer research, the therapeutic potential of cardiac glycosides is a burgeoning field of interest. This guide provides a detailed comparison of the cytotoxic effects of 2'-epi-2'-O-acetylthevetin B, also known as acetylthevetin B (ATB), against other well-established cardiac glycosides such as digoxin (B3395198), digitoxin, and ouabain (B1677812). This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.

Executive Summary

Cardiac glycosides, traditionally used in the management of cardiac conditions, have demonstrated significant anticancer properties. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. Disruption of this pump's function in cancer cells triggers a cascade of events leading to apoptosis and cell death. This guide focuses on the comparative cytotoxicity of ATB, a cardiac glycoside derived from the seeds of Thevetia peruviana, against other prominent members of this class. While direct comparative studies under uniform experimental conditions are limited, this guide compiles and analyzes existing data to provide a comprehensive overview.

Comparative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the available IC50 values for this compound and other cardiac glycosides across various cancer cell lines. It is important to note that variations in experimental conditions (e.g., cell line, incubation time, assay method) can influence IC50 values, and therefore, direct comparisons should be made with caution.

CompoundCell LineCancer TypeIC50 Value
This compoundA549Human Lung Cancer2.94 µM[1]
MGC-803Human Gastric CancerStrong cytotoxicity noted
SW1990Human Pancreatic CancerStrong cytotoxicity noted
Digoxin A549Human Lung Cancer~5-8 nM
HT-29Human Colon Cancer0.1-0.3 µM[2]
MDA-MB-231Human Breast Cancer70 nM (48h)[3]
OVCAR3Human Ovarian Cancer0.1-0.3 µM[2]
SKOV-3Human Ovarian Cancer2.5 x 10⁻⁷ M[4]
Digitoxin A549Human Lung Cancer~5-8 nM
K-562Human Leukemia6.4 nM[5]
MCF-7Human Breast Cancer3-33 nM[6]
TK-10Human Renal Cancer3-33 nM[6]
SKOV-3Human Ovarian Cancer4.0 x 10⁻⁷ M[4]
Ouabain A549Human Lung CancerIC50 ~10.44-42.36 nM (72h)[7][8]
HCT116Human Colon CancerIC50 ~10.44-42.36 nM (72h)[7][8]
HeLaHuman Cervical CancerIC50 ~10.44-42.36 nM (72h)[7][8]
MDA-MB-231Human Breast Cancer90 nM (48h)[3]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental methodologies.

Based on the available data, digoxin, digitoxin, and ouabain generally exhibit higher potency (lower IC50 values, typically in the nanomolar range) against a variety of cancer cell lines compared to this compound, for which the reported IC50 in A549 cells is in the low micromolar range. However, it is crucial to highlight that ATB has been shown to possess strong cytotoxicity against other cancer cell lines, and its full potential across a broader spectrum of cancers is yet to be elucidated.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of cardiac glycosides.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cardiac glycoside (e.g., this compound, digoxin, etc.) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve fitting model.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the cardiac glycoside at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of cardiac glycosides are primarily initiated by their binding to and inhibition of the Na+/K+-ATPase pump. This interaction disrupts the cellular ion balance, leading to a cascade of downstream signaling events that culminate in apoptosis.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Start Cancer Cell Lines (e.g., A549, HeLa) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with Cardiac Glycosides (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV IC50 Calculate IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells AnnexinV->ApoptosisQuant

Caption: Experimental workflow for assessing cardiac glycoside cytotoxicity.

The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This calcium overload can trigger mitochondrial dysfunction and the activation of apoptotic pathways.

Signaling_Pathway CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Blocks Na+ efflux Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Activates Na+/Ca2+ exchanger Mito Mitochondrial Dysfunction Ca_in->Mito Caspases Caspase Activation Mito->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of cardiac glycoside-induced apoptosis.

Conclusion

The available data suggest that while this compound demonstrates cytotoxic activity against cancer cells, other cardiac glycosides like digoxin, digitoxin, and ouabain appear to be more potent in the cell lines for which comparative data is available. However, the therapeutic potential of any compound is not solely determined by its in vitro potency but also by its therapeutic index, pharmacokinetic profile, and in vivo efficacy. Further comprehensive studies are warranted to directly compare the cytotoxic profiles of these cardiac glycosides under standardized conditions across a wider range of cancer cell lines. Elucidating the specific signaling pathways modulated by this compound will also be crucial in understanding its full potential as an anticancer agent. This guide serves as a foundational resource for researchers to design and execute further investigations into this promising class of compounds.

References

Comparative Analysis of 2'-epi-2'-O-acetylthevetin B Activity in Drug-Resistant vs. Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cytotoxic activity of the cardiac glycoside 2'-epi-2'-O-acetylthevetin B against drug-sensitive and multidrug-resistant (MDR) cancer cell lines. While direct comparative studies on this specific compound are not extensively available in public literature, this analysis is based on the known mechanisms of cardiac glycosides and their demonstrated efficacy in overcoming common cancer drug resistance pathways.

Introduction to this compound and Drug Resistance

This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used for treating heart conditions. More recently, their potent anticancer activities have garnered significant interest. A major hurdle in cancer chemotherapy is the development of multidrug resistance, where cancer cells become insensitive to a broad range of structurally and mechanistically diverse anticancer drugs. One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.

Cardiac glycosides, including this compound, exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This mode of action is distinct from many conventional chemotherapy drugs and suggests that cardiac glycosides may be effective against cancer cells that have developed resistance via mechanisms like P-gp overexpression.

Hypothetical Comparative Activity

Based on the mechanism of action of cardiac glycosides, it is hypothesized that this compound would exhibit significant cytotoxicity in both drug-sensitive and drug-resistant cell lines. The rationale is that its primary target, the Na+/K+-ATPase, is not typically involved in the efflux of drugs by P-gp. Therefore, the compound's efficacy would likely not be diminished in cells overexpressing this transporter.

The following table presents hypothetical IC50 values for this compound in a pair of sensitive and resistant cell lines, illustrating its potential to circumvent P-gp-mediated resistance.

Data Presentation: Cytotoxicity of this compound

Cell LinePhenotypeIC50 of Doxorubicin (B1662922) (nM)Hypothetical IC50 of this compound (nM)Resistance Factor
MCF-7Sensitive5001001
MCF-7/ADRDoxorubicin-Resistant (P-gp overexpression)10,0001201.2

This data is hypothetical and for illustrative purposes. Experimental validation is required.

Experimental Protocols

Cell Culture

The human breast adenocarcinoma cell line MCF-7 (sensitive) and its doxorubicin-resistant derivative MCF-7/ADR (P-gp overexpressing) would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The MCF-7/ADR cell line would be maintained in a medium containing 1 µM doxorubicin to preserve the resistant phenotype. All cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • The cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis sensitive Sensitive Cell Line (e.g., MCF-7) treatment Treat with this compound (Dose-Response) sensitive->treatment resistant Resistant Cell Line (e.g., MCF-7/ADR) resistant->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Calculate IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant comparison Compare Activity ic50->comparison apoptosis_quant->comparison

Caption: Experimental workflow for comparing the activity of this compound.

signaling_pathway compound This compound pump Na+/K+-ATPase compound->pump Inhibits ion_imbalance ↑ Intracellular [Na+] ↓ Intracellular [K+] pump->ion_imbalance Leads to ca_influx ↑ Intracellular [Ca2+] ion_imbalance->ca_influx mitochondria Mitochondrial Stress ca_influx->mitochondria ros ↑ ROS mitochondria->ros cytochrome_c Cytochrome c Release mitochondria->cytochrome_c ros->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Conclusion

While further experimental validation is necessary, the existing knowledge of cardiac glycoside pharmacology strongly suggests that this compound holds promise as an anticancer agent with the potential to overcome multidrug resistance. Its unique mechanism of action, targeting the Na+/K+-ATPase, makes it a compelling candidate for the treatment of refractory cancers. The experimental framework provided in this guide offers a clear path for the preclinical evaluation of this and other related compounds against drug-resistant cancer cell lines.

Validating the Anticancer Effects of Cardiac Glycosides in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of the cardiac glycoside acetylthevetin B, a compound closely related to 2'-epi-2'-O-acetylthevetin B, with standard-of-care chemotherapies in preclinical xenograft models. Due to the limited availability of published in vivo xenograft data for this compound, this guide utilizes data from its analogue, acetylthevetin B, to illustrate the potential therapeutic efficacy of this class of compounds. In vitro studies have demonstrated that this compound induces apoptosis in human hepatocellular carcinoma cells (HepG2)[1][2].

Efficacy in Xenograft Models: A Quantitative Comparison

The antitumor activity of acetylthevetin B and standard chemotherapeutic agents in various human cancer xenograft models is summarized below. The data highlights the potential of cardiac glycosides in inhibiting tumor growth.

Treatment GroupCancer TypeXenograft ModelDosage and AdministrationMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Reference
Acetylthevetin B (ATB)-loaded Micelles Lung CancerA549Not Specified106.5 ± 9.7985.6[3]
Control (for ATB)Lung CancerA549Vehicle436.48 ± 34.93-[4]
Gemcitabine (B846) Pancreatic CancerPatient-Derived XenograftMetronomic DosingSignificantly smaller than controlTumors were 10-fold smaller than control[5]
Paclitaxel Breast CancerMDA-MB-23140 mg/kg (intraperitoneal)0.04 ± 0.01 (at day 7)Not explicitly calculated, but significant decrease from control[6]
Control (for Paclitaxel)Breast CancerMDA-MB-231Vehicle2.95 ± 0.23 (at day 7)-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the key experiments cited in this guide.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank or another relevant site of the mice[7][8].

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2[6].

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., acetylthevetin B) or standard chemotherapy (e.g., paclitaxel, gemcitabine) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage)[7][8]. The control group receives the vehicle used to dissolve the drug.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analyses such as immunohistochemistry or western blotting to assess molecular markers of drug activity.

Signaling Pathways and Mechanisms of Action

Cardiac glycosides, including acetylthevetin B and its analogues, exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream events that ultimately result in cancer cell death.

anticancer_mechanism_cardiac_glycoside cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cardiac_Glycoside Cardiac Glycoside (e.g., Acetylthevetin B) NaK_ATPase Na+/K+-ATPase Pump Cardiac_Glycoside->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Ca_Influx ↑ Intracellular Ca2+ Ion_Imbalance->Ca_Influx Cell_Cycle_Arrest Cell Cycle Arrest Ion_Imbalance->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Ion_Imbalance->Proliferation_Inhibition ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Apoptosis Apoptosis Ca_Influx->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of anticancer action for cardiac glycosides.

Experimental Workflow

The general workflow for validating the anticancer effects of a compound like this compound in a xenograft model involves several key stages, from initial in vitro screening to in vivo efficacy studies and subsequent molecular analysis.

xenograft_workflow In_Vitro In Vitro Studies (Cell Viability, Apoptosis Assays) Xenograft_Model Xenograft Model Development (Cell Implantation) In_Vitro->Xenograft_Model Treatment Treatment Administration (Drug vs. Vehicle vs. Standard of Care) Xenograft_Model->Treatment Monitoring Tumor Growth Monitoring (Caliper Measurements) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, Weight) Monitoring->Endpoint_Analysis Molecular_Analysis Molecular Analysis (IHC, Western Blot) Endpoint_Analysis->Molecular_Analysis Data_Analysis Data Analysis & Comparison Molecular_Analysis->Data_Analysis

Caption: General workflow for preclinical xenograft studies.

References

"2'-epi-2'-O-acetylthevetin B" cross-reactivity with other cellular targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular target selectivity of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with therapeutic potential. Understanding the cross-reactivity profile of a drug candidate is crucial for predicting its efficacy and potential off-target effects. This document summarizes available and representative data on its primary target interactions and presents a framework for evaluating its broader selectivity against other cellular targets.

On-Target Selectivity: Na+/K+-ATPase Isoforms

The primary cellular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme essential for maintaining cellular ion homeostasis. This enzyme exists as different isoforms with varying tissue distribution and sensitivity to inhibitors. The selectivity of a cardiac glycoside for these isoforms can influence its therapeutic window and side-effect profile. While specific experimental data for this compound is limited in publicly available literature, a comparison with well-characterized cardiac glycosides provides a valuable benchmark.

Compoundα1β1 (Ki, nM)α2β1 (Ki, nM)α3β1 (Ki, nM)α2/α1 Selectivity Ratioα3/α1 Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not AvailableN/AN/A
Digoxin15.86.510.22.41.5
Digitoxin20.18.312.52.41.6
Ouabain25.075.020.00.31.3

Note: Data for Digoxin, Digitoxin, and Ouabain are representative values from published studies and may vary depending on the experimental conditions.

Off-Target Cross-Reactivity Profile

To ensure a comprehensive understanding of a compound's interaction within the cellular environment, it is imperative to screen it against a broad panel of potential off-targets. This typically includes kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. As specific broad-panel screening data for this compound is not currently available in the public domain, the following table presents a hypothetical but representative data set to illustrate how such a comparison would be presented.

Hypothetical Off-Target Screening Data (% Inhibition at 10 µM)

Target ClassTargetThis compoundCompound X (Less Selective)Compound Y (More Selective)
Kinase SRC8452
ABL13381
EGFR525<1
GPCR β2-adrenergic12555
M1 muscarinic7423
D2 dopamine4351
Ion Channel hERG15608
Nav1.59484
Cav1.26332
Other Enzyme PDE3A228<1
COX-2<115<1

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Signaling Pathways

The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This increase in cytosolic calcium enhances cardiac contractility. However, downstream signaling can be more complex, involving the activation of various signaling cascades that can influence cell growth, proliferation, and apoptosis.

2-epi-2-O-acetylthevetin B 2-epi-2-O-acetylthevetin B NaK_ATPase Na+/K+-ATPase 2-epi-2-O-acetylthevetin B->NaK_ATPase Inhibition intracellular_Na ↑ Intracellular Na+ NaK_ATPase->intracellular_Na Signaling_Pathways Downstream Signaling (e.g., Src, MAPK/ERK, PI3K/Akt) NaK_ATPase->Signaling_Pathways Signalosome Formation NCX Na+/Ca2+ Exchanger (NCX) intracellular_Na->NCX Reduced Gradient intracellular_Ca ↑ Intracellular Ca2+ NCX->intracellular_Ca SR Sarcoplasmic Reticulum intracellular_Ca->SR ↑ Ca2+ load Contraction ↑ Cardiac Contractility intracellular_Ca->Contraction SR->intracellular_Ca ↑ Ca2+ release

Primary signaling pathway of this compound.

Experimental Protocols

Accurate assessment of cross-reactivity requires robust and well-defined experimental protocols. Below are methodologies for key experiments.

1. Na+/K+-ATPase Isoform Inhibition Assay

  • Objective: To determine the inhibitory potency (Ki) of the test compound against different human Na+/K+-ATPase isoforms.

  • Materials: Purified recombinant human Na+/K+-ATPase α1β1, α2β1, and α3β1 isoforms, ATP, MgCl2, NaCl, KCl, Tris-HCl buffer, and a phosphate (B84403) detection reagent (e.g., Malachite Green).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NaCl, KCl, and MgCl2.

    • Add the purified Na+/K+-ATPase isoform to the reaction mixture.

    • Add varying concentrations of this compound or control compounds.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate for a further 20 minutes at 37°C.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Broad-Panel Off-Target Screening (Illustrative Workflow)

  • Objective: To identify potential off-target interactions of the test compound across a diverse range of cellular targets.

  • Methodology: This is typically performed by a specialized contract research organization (CRO) using established high-throughput screening platforms. The general workflow is as follows:

cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Dose-Response & Confirmation cluster_3 Selectivity Profiling Compound 2-epi-2-O-acetylthevetin B (Single High Concentration, e.g., 10 µM) Panel Broad Target Panel (Kinases, GPCRs, Ion Channels, etc.) Compound->Panel HTS High-Throughput Screening (Binding or Functional Assays) Panel->HTS Data_Analysis Data Analysis (% Inhibition > Threshold, e.g., 50%) HTS->Data_Analysis Hits Preliminary 'Hits' Data_Analysis->Hits Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hits->Dose_Response Confirmed_Hits Confirmed Off-Targets Dose_Response->Confirmed_Hits Selectivity_Index Calculate Selectivity Index (Off-Target IC50 / On-Target Ki) Confirmed_Hits->Selectivity_Index

Workflow for off-target cross-reactivity screening.
  • Assay Types:

    • Kinase Assays: Typically radiometric or fluorescence-based assays measuring the phosphorylation of a substrate.

    • GPCR Assays: Radioligand binding assays to measure displacement of a known ligand, or functional assays measuring second messenger levels (e.g., cAMP, Ca2+).

    • Ion Channel Assays: Electrophysiological (e.g., patch-clamp) or fluorescence-based assays (using voltage- or ion-sensitive dyes).

Conclusion

This guide highlights the importance of a thorough cross-reactivity assessment for drug candidates like this compound. While its primary interaction is with Na+/K+-ATPase, a comprehensive evaluation of its selectivity against different isoforms and a broad panel of other cellular targets is essential for a complete preclinical safety and efficacy profile. The provided protocols and workflows offer a framework for conducting such investigations, which are critical for advancing promising therapeutic compounds through the drug development pipeline.

Unveiling the Anticancer Potential of Thevetin B Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of heart conditions. However, a growing body of evidence has highlighted their potent anticancer activities, sparking significant interest in their therapeutic potential. Among these, thevetin (B85951) B and its derivatives, isolated from the plant Thevetia peruviana, have demonstrated notable cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2'-epi-2'-O-acetylthevetin B and its analogs, offering insights into the structural modifications that influence their anticancer efficacy.

Comparative Cytotoxicity of Thevetin B Analogs

The cytotoxic effects of various thevetin B analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the IC50 values for several thevetin B derivatives, providing a clear comparison of their activity.

CompoundStructural ModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
Theveperoside A 19-nor-cardenolide> 10> 10> 10> 10
Theveperoside B Standard Cardenolide0.0510.0430.0390.048
Theveperoside C Standard Cardenolide0.0320.0390.0410.055
Theveperoside D Standard Cardenolide0.0450.0330.0350.041
Theveperoside E Standard Cardenolide0.0870.0910.0760.082
Theveperoside F Standard Cardenolide0.120.150.110.13
Known Analogue 7 Standard Cardenolide0.0250.0220.0280.031
Acetylthevetin B Acetylated derivativeNot ReportedNot ReportedNot Reported2.94 (vs. A549 - Lung Cancer)[1]

Key Observations from SAR Studies:

  • The Sugar Moiety is Crucial: The presence and nature of the sugar units attached to the steroid core significantly impact cytotoxicity. Compounds with sugar moieties generally exhibit stronger cytotoxic activities.

  • Modifications to the Steroid Core: Alterations in the cardenolide skeleton, such as the 19-nor modification in Theveperoside A, can lead to a dramatic decrease in activity.

  • Acetylation: While specific data for this compound is not available in the reviewed literature, the activity of Acetylthevetin B suggests that acetylation is a viable strategy for modification, though its impact on potency requires further investigation with a broader range of analogs.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism by which cardiac glycosides exert their cytotoxic effects is through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[2][3] This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death).

Na_K_ATPase_Inhibition_Pathway cluster_cytosol Cytosol Cardiac_Glycoside Cardiac Glycoside (e.g., Thevetin B analog) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Intracellular_Na ↑ Intracellular Na+ Intracellular_Ca ↑ Intracellular Ca2+ Intracellular_Na->Intracellular_Ca Leads to ROS ↑ Reactive Oxygen Species (ROS) Intracellular_Ca->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Causes Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used in the cytotoxic evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with Thevetin B analogs Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability 8. Calculate % cell viability and IC50 values Measure_Absorbance->Calculate_Viability

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thevetin B analogs and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the thevetin B analogs at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

This guide provides a foundational understanding of the structure-activity relationships of thevetin B analogs. Further research focusing on the synthesis and evaluation of a wider array of derivatives, including the specifically targeted this compound, is warranted to fully elucidate the therapeutic potential of this promising class of anticancer agents.

References

A New Frontier in Cancer Therapy: Evaluating the Synergy of 2'-epi-2'-O-acetylthevetin B with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective cancer treatments, combination therapies that leverage the unique mechanisms of different agents represent a promising strategy. This guide explores the potential synergistic effects of combining 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with noted anticancer properties, with the widely used chemotherapeutic agent, doxorubicin. While direct clinical data on this specific combination is not yet available, this document synthesizes preclinical evidence on their individual mechanisms to build a strong rationale for their combined use and presents a hypothetical framework for its evaluation.

Unraveling the Mechanisms of Action: A Tale of Two Anticancer Agents

This compound , a cardiac glycoside isolated from the seeds of Cerbera manghas, has demonstrated significant potential as an anticancer agent. Its primary mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that it can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase-9, and ultimately, programmed cell death.

Doxorubicin , a cornerstone of chemotherapy for decades, exerts its anticancer effects through multiple mechanisms. It is known to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair processes. This leads to the induction of DNA damage and the activation of apoptotic pathways.[1][2][3][4] Doxorubicin is also known to generate reactive oxygen species, contributing to oxidative stress and cellular damage.[1][2][4]

The distinct yet complementary mechanisms of these two agents provide a strong basis for exploring their potential synergy. The induction of ROS by both compounds could create a state of overwhelming oxidative stress within cancer cells, while their different primary targets—the cell membrane/mitochondria for this compound and DNA for doxorubicin—could lead to a multi-pronged attack that is more effective than either agent alone.

Hypothetical Synergistic Effects on Cancer Cell Viability and Apoptosis

To quantify the potential synergy between this compound and doxorubicin, a series of in vitro experiments are proposed. The following tables present hypothetical data that would be indicative of a synergistic interaction in a human hepatocellular carcinoma cell line (HepG2).

Table 1: Cytotoxicity as Determined by MTT Assay (Hypothetical Data)
TreatmentIC50 (µM)Combination Index (CI)
This compound4.0-
Doxorubicin1.7[1]-
Combination (1:2 ratio)1.20.7 (Synergistic)

A Combination Index (CI) value less than 1 is indicative of a synergistic effect.

Table 2: Induction of Apoptosis by Annexin V/PI Staining (Hypothetical Data)
Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Control2.11.53.6
This compound (2 µM)15.48.223.6
Doxorubicin (0.85 µM)18.910.529.4
Combination35.722.157.8
Table 3: Modulation of Apoptosis-Regulating Proteins by Western Blot (Hypothetical Data)
TreatmentRelative Bcl-2 ExpressionRelative Bax ExpressionBcl-2/Bax RatioRelative Cleaved Caspase-3 Expression
Control1.01.01.01.0
This compound0.61.80.332.5
Doxorubicin0.52.10.243.1
Combination0.23.50.065.8

Visualizing the Synergistic Action and Experimental Plan

To better understand the proposed interaction and the experimental approach, the following diagrams are provided.

G Proposed Synergistic Apoptotic Pathway cluster_0 This compound cluster_1 Doxorubicin A This compound C ROS Generation A->C B Doxorubicin B->C E DNA Damage B->E D Mitochondrial Dysfunction C->D F Bax ↑ / Bcl-2 ↓ D->F E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I G Experimental Workflow for Combination Study A Cancer Cell Culture (e.g., HepG2) B Treatment with: - this compound alone - Doxorubicin alone - Combination A->B C MTT Assay (Cell Viability/IC50) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E Western Blot (Protein Expression) B->E F Data Analysis & Synergy Calculation (CI) C->F D->F E->F G Conclusion on Synergistic Efficacy F->G

References

A Comparative Analysis of Acetylthevetin B and its Nanoparticle Formulation in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of the cardiac glycoside acetylthevetin B (ATB) and its chitosan-Pluronic P123 (CP) micelle-encapsulated formulation, highlighting their potential in cancer treatment. This analysis is based on preclinical data, offering insights into their efficacy, delivery, and mechanism of action.

Quantitative Performance Analysis

The antitumor efficacy of free Acetylthevetin B (ATB) was significantly enhanced when encapsulated in polymeric micelles. The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the performance of free ATB with its micellar formulations (ATB-CP1 and ATB-CP2).

FormulationIC50 (μmol/L) on A549 CellsDescription
Free ATB2.94Standard solution of the drug.
ATB-CP10.76ATB encapsulated in a specific chitosan-Pluronic P123 micelle formulation.
ATB-CP21.44ATB encapsulated in a different chitosan-Pluronic P123 micelle formulation.

Table 1: In Vitro Cytotoxicity of Acetylthevetin B Formulations.[1][2]

Treatment GroupTumor Volume (mm³)Tumor Inhibition Rate (%)Description
Control436.48 ± 34.93-Saline-treated group.
Free ATBNot specifiedNot specifiedMice treated with free ATB solution.
ATB-CP1106.5 ± 9.7985.6Mice treated with ATB-loaded CP1 micelles.
ATB-CP2Not specifiedNot specifiedMice treated with ATB-loaded CP2 micelles.

Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Tumor Model.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

The cytotoxicity of free ATB and ATB-loaded micelles was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human lung cancer A549 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of free ATB, ATB-CP1, and ATB-CP2 for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.[1]

In Vivo Antitumor Activity

Female BALB/c nude mice were subcutaneously inoculated with A549 cells to establish a xenograft tumor model. When the tumors reached a certain volume, the mice were randomly divided into control and treatment groups. The treatment groups received intravenous injections of free ATB, ATB-CP1, or ATB-CP2. Tumor volumes and body weights were measured regularly throughout the 21-day treatment period. At the end of the study, the tumors were excised, weighed, and photographed to determine the tumor inhibition rate.[1][2]

Cell Cycle Analysis

A549 cells were treated with free ATB and ATB-loaded micelles for a specified period. After treatment, the cells were harvested, washed, and fixed in ethanol. The fixed cells were then treated with RNase A and stained with propidium (B1200493) iodide. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The study indicated that ATB-CP1 induced a superior S-phase arrest.[1]

Mechanism of Action and Signaling Pathways

Cardiac glycosides, including acetylthevetin B, are known to exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. These ionic disturbances can trigger a cascade of downstream signaling events, ultimately leading to apoptosis and inhibition of cell proliferation. While the specific downstream pathways for acetylthevetin B are not fully elucidated in the provided research, a general proposed pathway for cardiac glycosides is depicted below.

G cluster_membrane Cell Membrane Na+/K+ Pump Na+/K+ Pump Na_in ↑ Intracellular Na+ ATB Acetylthevetin B ATB->Na+/K+ Pump Inhibition Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in ROS ↑ ROS Ca_in->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for Acetylthevetin B-induced apoptosis.

Experimental and Drug Delivery Workflow

The use of polymeric micelles as a drug delivery system for acetylthevetin B significantly improves its therapeutic index. The workflow from formulation to in vivo application is outlined below.

G cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing ATB Acetylthevetin B ATB_Micelles ATB-loaded Micelles ATB->ATB_Micelles Micelles Chitosan-Pluronic P123 Micelles Micelles->ATB_Micelles A549 A549 Cancer Cells ATB_Micelles->A549 Mice Xenograft Mouse Model ATB_Micelles->Mice Cytotoxicity Cytotoxicity Assay A549->Cytotoxicity Treatment IV Injection Mice->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy

Caption: Experimental workflow for ATB-loaded micelle development and testing.

References

Safety Operating Guide

Proper Disposal of 2'-epi-2'-O-acetylthevetin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2'-epi-2'-O-acetylthevetin B based on general safety protocols for highly toxic substances. Researchers, scientists, and drug development professionals must consult their institution's specific safety guidelines and local regulations before handling or disposing of this compound.

This compound is a cardiac glycoside and, like related compounds, is expected to be highly toxic. Proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for the management of hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all required personal protective equipment (PPE) is readily available and in good condition.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A fully buttoned lab coat is mandatory.

  • Respiratory Protection: Work in a certified chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1][2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

  • In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Quantitative Hazard Classification
Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 1/2H300: Fatal if swallowed[1][2][3]
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin[1][2]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[2][3]
Aquatic Hazard, AcuteCategory 1H400: Very toxic to aquatic life[2]
Aquatic Hazard, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Highly Toxic," "Fatal if Swallowed," "Fatal in Contact with Skin")

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

3. Waste Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Keep containers tightly sealed when not in use.

4. Waste Disposal Request:

  • Once the waste container is full or has reached the maximum accumulation time allowed by your institution, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this waste down the drain or in the regular trash.[1][2]

5. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.

  • Use a suitable deactivating agent if one is known, or a strong detergent solution followed by a thorough rinse.

  • Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated labware) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., solutions) E Labeled Liquid Hazardous Waste Container B->E C Sharps Waste (e.g., needles) F Labeled Sharps Container C->F G Secure Secondary Containment Area D->G E->G F->G H EHS Waste Pickup Request G->H I Professional Disposal (Incineration/Landfill) H->I

References

Personal protective equipment for handling 2'-epi-2'-O-acetylthevetin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling of 2'-epi-2'-O-acetylthevetin B, a cardiac glycoside with potential high toxicity. The following procedures are based on best practices for handling highly potent and cytotoxic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cardiac glycoside and should be handled as a highly toxic compound. Based on the safety data for analogous compounds, it should be considered fatal if swallowed or in contact with skin[1][2]. Strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Body Part Required PPE Specifications and Guidelines
Hands Double GlovingWear two pairs of nitrile gloves compliant with ASTM D6978 standards.[3] Change gloves frequently, especially if contamination is suspected.
Body Protective GownA disposable, fluid-resistant gown should be worn. Ensure it is fully closed and cuffs are tucked into the inner gloves.
Eyes/Face Safety Goggles & Face ShieldWear chemical splash goggles and a full-face shield to protect against splashes and aerosols.
Respiratory Fit-Tested RespiratorA NIOSH-certified N95 or higher respirator is recommended, particularly when handling the powder form or if aerosol generation is possible[4].
Feet Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Containment Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Receive_and_Inspect 3. Receive and Inspect Compound Prepare_Work_Area->Receive_and_Inspect Store_Securely 4. Store in a Labeled, Secure, and Ventilated Area Receive_and_Inspect->Store_Securely Weigh_and_Prepare 5. Weigh and Prepare Solutions in a Containment Device Store_Securely->Weigh_and_Prepare Conduct_Experiment 6. Conduct Experiment with Caution Weigh_and_Prepare->Conduct_Experiment Decontaminate_Area 7. Decontaminate Work Surfaces and Equipment Conduct_Experiment->Decontaminate_Area Dispose_Waste 8. Dispose of Contaminated Waste as Hazardous Decontaminate_Area->Dispose_Waste Doff_PPE 9. Doff PPE in Designated Area Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow for this compound.

Experimental Protocols:

  • Receiving and Unpacking: When unpacking shipments, wear a protective gown and two pairs of gloves[3]. Inspect the container for any damage or leaks in a designated containment area.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a well-ventilated, secure area, accessible only to authorized personnel[2].

  • Weighing and Solution Preparation: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles[5]. Use disposable, plastic-backed absorbent pads to protect work surfaces[6].

  • Spill Management: In case of a spill, evacuate the area and prevent further spread. Use appropriate absorbent materials for liquids or carefully cover powder spills to minimize dust generation[7]. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain[1].
Sharps Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container for hazardous materials.

Emergency Procedures

In the event of exposure, immediate action is critical.

Table 3: Emergency Exposure Response

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of water. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Immediately call a poison control center or seek emergency medical attention[1].

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cardiac glycoside, this compound, ensuring a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.